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  • Product: 2,4-Difluoro-6-nitrobenzyl bromide
  • CAS: 1803827-24-8

Core Science & Biosynthesis

Foundational

The Physicochemical and Mechanistic Profiling of 2,4-Difluoro-6-nitrobenzyl Bromide: A Technical Guide for Advanced Bioconjugation and Photopharmacology

Executive Summary In the rapidly evolving fields of chemical biology and photopharmacology, the strategic selection of reactive building blocks dictates the success of downstream drug development. 2,4-Difluoro-6-nitroben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of chemical biology and photopharmacology, the strategic selection of reactive building blocks dictates the success of downstream drug development. 2,4-Difluoro-6-nitrobenzyl bromide (DFNBB) (CAS: 1803827-24-8) has emerged as a highly specialized, polyfunctional scaffold. By integrating the classical photolability of an ortho-nitrobenzyl system with the profound electronic modulation of dual fluorine substituents, DFNBB offers unparalleled precision for covalent protein modification, targeted drug delivery, and the synthesis of photo-caged therapeutics[1][2].

This whitepaper dissects the physicochemical properties, electronic causality, and validated experimental workflows associated with DFNBB, providing a self-validating framework for its application in advanced research settings.

Physicochemical Profiling & Quantitative Data

To effectively utilize DFNBB, one must first understand its foundational physical and chemical parameters. The presence of heavy atoms (Bromine, Fluorine) and the nitro group significantly impacts its partition coefficient, polar surface area, and reactivity profile.

Table 1: Core Physicochemical Properties of DFNBB
PropertyValue / DescriptionAnalytical Significance
Chemical Name 2,4-Difluoro-6-nitrobenzyl bromideNomenclature standard
CAS Registry Number 1803827-24-8Sourcing & compliance[1][3]
Molecular Formula C₇H₄BrF₂NO₂Mass spectrometry (Isotope patterns for Br)
Molecular Weight 252.01 g/mol Stoichiometric calculations
Appearance Pale yellow to light brown solidVisual indicator of purity/degradation[4]
Leaving Group pKa ~ -9.0 (Bromide ion)Excellent leaving group for Sₙ2 reactions
SMILES O=c1cc(F)cc(F)c1CBrComputational modeling & cheminformatics

Mechanistic Causality: Electronic & Steric Determinants

As an Application Scientist, I emphasize that experimental success relies on understanding why a molecule behaves the way it does. The reactivity of DFNBB is governed by a complex "push-pull" electronic system.

Hyper-Activation of the Benzylic Carbon (Sₙ2 Pathway)

Standard 4-nitrobenzyl bromide is already highly susceptible to nucleophilic substitution due to the electron-withdrawing nitro group[5]. In DFNBB, the addition of two highly electronegative fluorine atoms at the 2- and 4-positions exerts a profound inductive (-I) effect across the aromatic ring. This severely depletes electron density at the benzylic carbon, drastically lowering the activation energy required for an Sₙ2 attack by soft nucleophiles (e.g., cysteine thiols)[2].

The Competing SₙAr Pathway

A critical caveat in utilizing DFNBB is the risk of Nucleophilic Aromatic Substitution (SₙAr). The fluorine atom at the 4-position is highly activated because it is situated para to the strongly electron-withdrawing nitro group. If hard nucleophiles (like primary amines or alkoxides) are used under basic conditions, SₙAr displacement of the 4-fluoro group will compete with benzylic Sₙ2 alkylation. Causality-driven choice: To ensure exclusive benzylic alkylation, reactions must be performed at lower pH (e.g., pH 7.5-8.0) using soft nucleophiles, or with strict stoichiometric control.

Photolability and Uncaging

The ortho-nitrobenzyl moiety is a privileged photolabile protecting group. Upon UV irradiation (typically 350-365 nm), the nitro group abstracts a benzylic proton, forming an aci-nitro intermediate that ultimately cleaves the benzylic C-X bond[6]. The fluorine atoms in DFNBB subtly red-shift the absorption maximum and stabilize the radical intermediates, making it an exceptionally efficient "caging" agent for drug delivery systems[7].

Reactivity DFNBB 2,4-Difluoro-6-nitrobenzyl bromide (DFNBB) Thiol Soft Nucleophiles (e.g., Cysteine Thiols) DFNBB->Thiol Reacts with Amine Hard Nucleophiles (e.g., Amines/Alkoxides) DFNBB->Amine Reacts with Light hv (365 nm) DFNBB->Light Exposed to SN2 Benzylic SN2 Substitution (Primary Pathway) Product1 S-Alkylated Bioconjugate (Targeted Drug) SN2->Product1 SNAr Nucleophilic Aromatic Substitution (Secondary Pathway) Product2 F-Substituted Aromatic (Undesired Byproduct) SNAr->Product2 Photo Photolytic Cleavage (UV/Vis Irradiation) Product3 Uncaged Substrate + Nitroso Byproduct Photo->Product3 Thiol->SN2 Mild Conditions Amine->SNAr High Temp / Base Light->Photo Excitation

Figure 1: Divergent reactivity pathways of DFNBB based on nucleophile hardness and environmental stimuli.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the causality of the reaction is tracked in real-time.

Protocol A: Chemoselective S-Alkylation of Cysteine-Containing Peptides

This protocol leverages the hyper-electrophilicity of DFNBB to selectively alkylate thiols over amines, producing a stable thioether linkage[2].

Reagents:

  • Peptide substrate (containing a single free cysteine)

  • DFNBB (1.2 equivalents)

  • Buffer: 50 mM HEPES, pH 7.4, 1 mM TCEP (Tris(2-carboxyethyl)phosphine)

  • Solvent: DMF (N,N-Dimethylformamide)

Step-by-Step Methodology:

  • Substrate Reduction: Dissolve the peptide in the HEPES buffer. Add TCEP and incubate for 30 minutes at room temperature. Validation Check: Ellman's reagent assay to confirm >95% free thiol availability.

  • Electrophile Preparation: Dissolve DFNBB in anhydrous DMF to create a 100 mM stock solution. Caution: DFNBB is a lachrymator and skin irritant; handle in a fume hood[5].

  • Conjugation: Dropwise, add the DFNBB stock to the peptide solution (final DMF concentration should not exceed 10% v/v to prevent peptide denaturation).

  • Incubation & Monitoring: Stir the reaction at 25°C in the dark (to prevent premature photolysis). Validation Check: At 1 hour, take a 10 µL aliquot for LC-MS analysis. Look for the mass shift of +171 Da (addition of the difluoronitrobenzyl group minus HBr).

  • Quenching: Quench the reaction by adding an excess of a sacrificial thiol (e.g., β-mercaptoethanol) to consume unreacted DFNBB.

  • Purification: Isolate the conjugated peptide via Preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

Workflow Step1 1. Substrate Reduction (TCEP, pH 7.4) Step2 2. DFNBB Addition (in DMF, Dropwise) Step1->Step2 Step3 3. SN2 Reaction (25°C, Dark, 1h) Step2->Step3 Step4 4. LC-MS Validation (+171 Da Mass Shift) Step3->Step4 Step5 5. RP-HPLC Purification Step4->Step5

Figure 2: Self-validating experimental workflow for the chemoselective bioconjugation of DFNBB.

Protocol B: Photolytic Uncaging Assay

Once DFNBB is conjugated to a drug or biomolecule, it acts as a photolabile mask.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the DFNBB-caged compound in PBS (pH 7.4) at a concentration of 50 µM.

  • Irradiation Setup: Place the sample in a quartz cuvette. Position a 365 nm LED light source exactly 5 cm from the cuvette.

  • Time-Course Photolysis: Irradiate the sample. Take 20 µL aliquots at t = 0, 1, 5, 10, and 30 minutes.

  • Analytical Validation: Analyze the aliquots via HPLC-UV. The disappearance of the caged-compound peak and the appearance of the free drug peak will follow first-order kinetics. The presence of the 2-nitrosobenzaldehyde byproduct confirms the classical ortho-nitrobenzyl cleavage mechanism[6].

Conclusion

2,4-Difluoro-6-nitrobenzyl bromide is not merely a structural analog of standard benzyl halides; it is a finely tuned electrophile where electronic causality dictates its dual utility. By understanding the interplay between the electron-withdrawing nitro and fluoro groups, researchers can exploit its Sₙ2 hyper-reactivity for bioconjugation while avoiding SₙAr pitfalls, ultimately leveraging its photolabile nature for advanced drug delivery applications.

References

  • From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition Source: Organic Letters (ACS Publications) / PubMed Central (PMC) URL:[Link]

Sources

Exploratory

An In-depth Mechanistic Analysis of Nucleophilic Substitution Reactions of 2,4-difluoro-6-nitrobenzyl bromide

A Technical Guide for Advanced Research and Development Executive Summary 2,4-difluoro-6-nitrobenzyl bromide is a highly activated electrophile whose reactivity is of significant interest in medicinal chemistry and mater...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Advanced Research and Development

Executive Summary

2,4-difluoro-6-nitrobenzyl bromide is a highly activated electrophile whose reactivity is of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of the mechanism governing its nucleophilic substitution reactions. By dissecting the profound electronic influence of the fluoro and nitro substituents, we establish the operative reaction pathway. This document demonstrates that the synergistic electron-withdrawing effects of the ortho- and para-substituents heavily disfavor a dissociative SN1 mechanism by destabilizing the nascent benzylic carbocation. Conversely, these same electronic properties markedly enhance the electrophilicity of the benzylic carbon, predisposing the molecule to a concerted, bimolecular SN2 pathway. This guide offers a detailed theoretical framework, supported by mechanistic principles, and provides actionable experimental protocols for both the synthesis of the title compound and the kinetic validation of its reaction mechanism.

Introduction to Nucleophilic Substitution at Benzylic Centers

Nucleophilic substitution is a cornerstone reaction class in organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1] Benzyl halides, such as benzyl bromide, are particularly effective substrates for these reactions due to the ability of the adjacent aromatic ring to stabilize both the transition state in an SN2 reaction and the carbocation intermediate in an SN1 reaction.[2][3]

The competition between the SN1 and SN2 pathways is dictated by several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.[3][4] A critical determinant for benzylic systems is the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) stabilize a positive charge and thus favor the SN1 pathway, whereas electron-withdrawing groups (EWGs) destabilize a positive charge, making the SN1 pathway less favorable.[5][6]

The substrate of interest, 2,4-difluoro-6-nitrobenzyl bromide, features a benzene ring adorned with three powerful electron-withdrawing groups, positioning it as a unique case study in benzylic reactivity.

The Decisive Role of Electronic Effects

The reactivity of 2,4-difluoro-6-nitrobenzyl bromide is dominated by the strong inductive and resonance effects of its substituents. A thorough understanding of these effects is essential to predict the reaction mechanism.

  • Destabilization of Carbocation Intermediates (SN1 Pathway): The rate-determining step of an SN1 reaction is the formation of a carbocation.[7] EWGs, by their nature, pull electron density away from the ring and, consequently, from the benzylic carbon. This withdrawal of electron density severely destabilizes the electron-deficient carbocation intermediate, significantly increasing the activation energy for the SN1 pathway.[5][6] The nitro group, particularly at the ortho or para position, exerts a powerful destabilizing effect.

  • Activation of the Electrophile (SN2 Pathway): In an SN2 reaction, a nucleophile attacks the electrophilic carbon in a single, concerted step.[2] EWGs enhance the electrophilicity of the benzylic carbon by inductively pulling electron density away from it. This makes the carbon atom more susceptible to nucleophilic attack.[8][9] Computational and experimental studies have shown that π-conjugated systems with EWGs can lead to stronger activation in SN2 reactions, primarily by enhancing the favorable electrostatic interactions between the substrate and the incoming nucleophile.

The title compound is substituted with three potent EWGs:

  • One Nitro Group (ortho): The nitro group is one of the strongest EWGs, operating through both a powerful negative inductive effect (-I) and a negative resonance effect (-R).

  • Two Fluoro Groups (ortho, para): Fluorine is the most electronegative element and exerts a very strong -I effect. While it has a technical +R effect due to its lone pairs, its inductive effect is overwhelmingly dominant.

The cumulative effect of these three groups makes the aromatic ring exceptionally electron-poor. This has two major consequences for a substitution reaction at the benzylic carbon:

  • The formation of a benzyl carbocation is rendered energetically prohibitive.

  • The partial positive charge (δ+) on the benzylic carbon is significantly amplified, making it a highly potent electrophilic center for an SN2 attack.

The Predominant Reaction Mechanism: An SN2 Pathway

Based on the electronic analysis, the nucleophilic substitution of 2,4-difluoro-6-nitrobenzyl bromide proceeds unequivocally through an SN2 mechanism. An SN1 pathway is highly improbable due to the profound destabilization of the required carbocation intermediate.

The reaction involves a direct backside attack by the nucleophile on the benzylic carbon, leading to a pentacoordinate transition state. The C-Br bond breaks concurrently as the new C-Nu bond forms. This concerted process avoids the formation of any high-energy intermediates.

Caption: The SN2 mechanism for 2,4-difluoro-6-nitrobenzyl bromide.

For comparison, the hypothetical SN1 pathway would involve the initial, rate-limiting cleavage of the C-Br bond to form a benzylic carbocation. The powerful EWGs would pull electron density away from the positively charged carbon, making this intermediate extremely unstable and the pathway energetically inaccessible under standard conditions.

Caption: Destabilization of the carbocation in the hypothetical SN1 pathway.

Experimental Design and Protocols

The synthesis of nitrobenzyl bromides is typically achieved via free-radical bromination of the corresponding nitrotoluene.[10][11] This protocol is adapted from established procedures for similar compounds.[12][13]

Objective: To synthesize 2,4-difluoro-6-nitrobenzyl bromide from 2,4-difluoro-6-nitrotoluene.

Materials:

  • 2,4-difluoro-6-nitrotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Protocol:

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried.

  • Charging the Flask: To the flask, add 2,4-difluoro-6-nitrotoluene (1.0 eq), N-Bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.02 eq).

  • Solvent Addition: Add anhydrous CCl₄ to the flask to create a solution of appropriate concentration (e.g., 0.5 M).

  • Inert Atmosphere: Purge the system with nitrogen or argon for 10-15 minutes.

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure 2,4-difluoro-6-nitrobenzyl bromide.

A key feature of an SN2 reaction is its second-order kinetics, with the rate being dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]). A method of initial rates can be employed to determine this.

Objective: To determine the reaction order with respect to the substrate and a model nucleophile (e.g., sodium phenoxide).

Experimental Workflow:

Kinetic_Workflow A 1. Prepare Stock Solutions - Substrate in Acetonitrile - Nucleophile in Acetonitrile B 2. Set up Multiple Runs - Vary [Substrate] while keeping [Nucleophile] constant - Vary [Nucleophile] while keeping [Substrate] constant A->B C 3. Initiate & Monitor Reaction - Mix reactants at constant temperature (e.g., 25°C) - Withdraw aliquots at timed intervals B->C D 4. Quench & Analyze - Quench aliquot (e.g., with dilute acid) - Analyze by HPLC or GC to determine product concentration C->D E 5. Calculate Initial Rate - Plot [Product] vs. Time - Determine the initial slope for each run D->E F 6. Determine Rate Law - Analyze the effect of changing reactant concentrations on the initial rate - Confirm Rate = k[Substrate][Nucleophile] E->F

Caption: Workflow for a kinetic study using the method of initial rates.

Data Analysis:

The results of the kinetic study can be summarized to demonstrate the reaction order.

Experiment[Substrate] (M)[Nucleophile] (M)Initial Rate (M/s)
10.10.1R
20.20.1~2R
30.10.2~2R

Interpretation:

  • Doubling the substrate concentration while keeping the nucleophile constant (Exp. 1 vs. 2) should approximately double the initial rate, indicating the reaction is first-order in substrate.

  • Doubling the nucleophile concentration while keeping the substrate constant (Exp. 1 vs. 3) should also approximately double the initial rate, indicating the reaction is first-order in nucleophile.

  • The overall second-order rate law confirms the bimolecular nature of the rate-determining step, which is the hallmark of the SN2 mechanism.

Conclusion

The nucleophilic substitution of 2,4-difluoro-6-nitrobenzyl bromide is governed by a robust and predictable SN2 mechanism. The powerful electron-withdrawing character of the three substituents on the aromatic ring creates a highly electrophilic benzylic carbon while simultaneously preventing the formation of a carbocation intermediate necessary for an SN1 pathway. This mechanistic certainty is invaluable for drug development professionals and synthetic chemists, as it allows for the reliable and stereospecific construction of complex molecules. The provided protocols offer a practical framework for the synthesis of this reactive intermediate and for the experimental validation of its mechanistic behavior.

References

  • Effect of the Alkyl Group on the SN 1 Reaction: Carbocation Stability. (2015). Chemistry LibreTexts. [Link]

  • Why is it that electron withdrawing groups have faster rate in SN2 reactions? and electron donating have faster rate in SN1? (2024). Reddit. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Benzyl bromide: Organic Chemistry II Study Guide. (2025). Fiveable. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. [Link]

  • SN2 reaction. Wikipedia. [Link]

  • 16.6 Nucleophilic Aromatic Substitution. (2022). NC State University Libraries. [Link]

  • Organic chemistry 12: SN2 substitution - nucleophilicity, epoxide electrophiles. (2015). CureFFI.org. [Link]

  • Nucleophilic Substitution in Alkyl Bromides. (2026). CSIR NET LIFE SCIENCE COACHING. [Link]

  • A closer look at electronic effects. Oxford University Press. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (2018). National Institutes of Health (NIH). [Link]

  • Activation of the SN2 Reaction by Adjacent π Systems: The Critical Role of Electrostatic Interactions and of Dissociative Character. (2015). Journal of the American Chemical Society. [Link]

  • Quantum-chemical analysis of the mechanism of nucleophilic substitution of bromine in methyl(benzyl)bromide by S-, O-anions generated from 2-thiouracil. (2019). ResearchGate. [Link]

  • Propose a mechanism for the reaction of benzyl bromide with ethanol under heat. Pearson. [Link]

  • Effects of Substituent and Leaving Group on the Gas-Phase SN2 Reactions of Phenoxides with Halomethanes: A DFT Investigation. (2009). ACS Publications. [Link]

  • Reactivity – Effects of Substrate Structure, Attacking Nucleophile, Leaving Group and Reaction Medium. Dalal Institute. [Link]

  • Ch12 : Substituent Effects. University of Calgary. [Link]

  • Nucleophilic aromatic substitution. (2022). BYJU'S. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Novel nitrobenzyl bromide synthesis process. (2018). PatSnap. [Link]

  • Preparation method of 2,6-difluorobenzyl bromide. (2011).
  • Reactions with reactive alkyl halides. (1966). SciSpace. [Link]

  • p-NITROBENZYL BROMIDE. Organic Syntheses. [Link]

  • PROCESS FOR PREPARING NITROBENZYL BROMIDES. (2018). European Patent Office. [Link]

Sources

Foundational

The Solubility and Stability Profile of 2,4-Difluoro-6-nitrobenzyl Bromide in Organic Solvents

Executive Summary For researchers and drug development professionals, the handling of reactive building blocks dictates the success of downstream synthesis and biological probing. 2,4-Difluoro-6-nitrobenzyl bromide (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the handling of reactive building blocks dictates the success of downstream synthesis and biological probing. 2,4-Difluoro-6-nitrobenzyl bromide (CAS: 1803827-24-8) is a highly specialized, bifunctional electrophile. While its structural features make it an exceptional alkylating agent and photocleavable moiety, these same features introduce significant kinetic instability in certain solvent environments.

As an application scientist, I frequently observe experimental failures stemming from a fundamental misunderstanding of how this compound interacts with standard laboratory solvents. This whitepaper deconstructs the physicochemical causality behind its solubility and degradation profiles, providing self-validating experimental workflows to ensure structural integrity during storage and application.

Physicochemical Profiling & Structural Causality

To predict the behavior of 2,4-difluoro-6-nitrobenzyl bromide, we must analyze the electronic and steric contributions of its substituents:

  • The Bromomethyl Core (Electrophilicity): The primary mechanism of action for fluorinated benzyl bromides involves covalent modification via nucleophilic substitution[1]. The benzylic carbon is highly electrophilic and susceptible to attack by electron-rich functional groups.

  • 2,4-Difluoro Substitution (Inductive Effects): Fluorine atoms exert a strong inductive electron-withdrawing effect. This destabilizes the potential benzylic carbocation, shifting the substitution mechanism away from SN​1 and heavily favoring SN​2 pathways[1]. Concurrently, the fluorines significantly increase the lipophilicity of the molecule, enhancing its solubility in non-polar to moderately polar organic solvents.

  • 6-Nitro Substitution (Photolability & Sterics): Positioned ortho to the bromomethyl group, the nitro group provides steric hindrance that can modulate the rate of nucleophilic attack. More importantly, the ortho-nitrobenzyl system is a classic photolabile protecting group. Upon exposure to UV light, it undergoes a Norrish Type II reaction, leading to the cleavage of the carbon-bromine bond[2].

Thermodynamic Solubility vs. Kinetic Stability

A critical error in drug development is conflating thermodynamic solubility with kinetic stability. A compound may dissolve instantly in a solvent but degrade within hours.

Table 1: Solubility and Stability Matrix in Common Organic Solvents
SolventThermodynamic SolubilityKinetic Stability (25°C, Dark)Primary Degradation Risk
Dichloromethane (DCM) High (>50 mg/mL)Excellent (>7 days)None (Inert environment)
Acetonitrile (MeCN) High (>50 mg/mL)Excellent (>7 days)None (Inert environment)
Dimethyl Sulfoxide (DMSO) High (>50 mg/mL)Poor (<24 hours) Kornblum Oxidation (Aldehyde formation)
Methanol (MeOH) Moderate (10-50 mg/mL)Moderate (1-3 days)Solvolysis (Ether formation)
Tetrahydrofuran (THF) High (>50 mg/mL)Good (3-5 days)Peroxide-mediated degradation
Water / Aqueous Buffers Insoluble (<1 mg/mL)Poor (Suspension)Hydrolysis (Alcohol formation)

Causality Insight: While DMSO is the default solvent for biological stock solutions, it is fundamentally incompatible with 2,4-difluoro-6-nitrobenzyl bromide for long-term storage due to its inherent reactivity with benzylic halides.

Mechanistic Degradation Pathways

Understanding how the molecule degrades allows us to design environments that prevent it. The three primary degradation pathways are outlined below:

A. Kornblum Oxidation (The DMSO Trap)

When dissolved in DMSO, primary alkyl halides—especially activated benzylic bromides—undergo Kornblum oxidation[3]. The nucleophilic oxygen of DMSO attacks the electrophilic benzylic carbon ( SN​2 ), displacing the bromide to form an alkoxysulfonium intermediate. This intermediate rapidly collapses (often facilitated by trace bases or thermal energy) to yield 2,4-difluoro-6-nitrobenzaldehyde and dimethyl sulfide[3].

B. Photolysis (Norrish Type II Cleavage)

The ortho-nitrobenzyl moiety is highly sensitive to UV light (typically < 365 nm). The photodeprotection mechanism is triggered by the photoexcitation of the nitro group, which abstracts a benzylic proton to form an aci-nitro intermediate[4]. This intermediate undergoes a rapid rearrangement, cleaving the C-Br bond to yield 2-nitroso-4,6-difluorobenzaldehyde [2].

C. Hydrolysis / Solvolysis

In the presence of moisture or alcoholic solvents (like Methanol), the compound undergoes SN​2 displacement of the bromide by water or alcohol, yielding the corresponding benzyl alcohol or benzyl ether, respectively.

Degradation A 2,4-Difluoro-6-nitrobenzyl bromide (Parent Compound) B Hydrolysis (H2O / OH-) A->B SN2 Nucleophilic Attack C Photolysis (UV < 365nm) A->C Norrish Type II D Kornblum Oxidation (DMSO) A->D Alkoxysulfonium Int. E 2,4-Difluoro-6-nitrobenzyl alcohol B->E F 2-Nitroso-4,6-difluorobenzaldehyde C->F G 2,4-Difluoro-6-nitrobenzaldehyde D->G

Degradation pathways of 2,4-difluoro-6-nitrobenzyl bromide under environmental stress.

Experimental Workflows: Self-Validating Protocols

To rigorously evaluate the stability of this compound, we must employ a self-validating system . A protocol is self-validating when it includes internal checks to ensure that the disappearance of the parent compound is due to a specific chemical transformation rather than physical loss (e.g., precipitation, adsorption to the vial, or evaporation). By quantifying both the parent mass loss and the stoichiometric appearance of specific degradants, we achieve a verified mass balance.

Protocol: Kinetic Solubility and Mass-Balance Stability Profiling

Objective: Determine the half-life of 2,4-difluoro-6-nitrobenzyl bromide in various solvents while confirming the exact mechanism of degradation.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in anhydrous Acetonitrile (MeCN) using amber glassware. Rationale: MeCN is polar, aprotic, and inert to benzylic bromides, establishing a stable baseline.

  • Aliquot Generation: Transfer 100 µL of the stock into 900 µL of the test solvents (DMSO, MeOH, DCM, and aqueous buffer) to create 1 mM working solutions.

  • Internal Standard Addition: Spike all solutions with 0.1 mM of an inert internal standard (e.g., biphenyl) to correct for any solvent evaporation during the time-course.

  • Environmental Stress Application:

    • Control: Store at 25°C in the dark.

    • Photostability: Expose to a 365 nm UV lamp at 25°C.

    • Thermal Stability: Store at 40°C in the dark.

  • Analytical Sampling: Draw 10 µL aliquots at t = 0, 1h, 4h, 24h, and 48h. Quench reactive samples immediately by diluting 1:10 in cold MeCN.

  • HPLC-UV/MS Analysis: Run samples on a reversed-phase C18 column. Monitor UV absorbance at 254 nm and collect MS data in positive/negative ion modes.

  • Mass Balance Validation: Calculate the molar loss of the parent peak (m/z ~251) and verify it against the molar appearance of the aldehyde degradant (m/z ~187 in DMSO) or the alcohol degradant (m/z ~189 in water). If parent loss exceeds degradant appearance, investigate physical precipitation.

Workflow N1 Prepare 10 mM Stock (Anhydrous MeCN) N2 Aliquot into Test Solvents (DMSO, DMF, MeOH, DCM) N1->N2 N3 Apply Environmental Stressors N2->N3 N4 Dark / 25°C (Control) N3->N4 N5 UV Light (365 nm) (Photostability) N3->N5 N6 Elevated Temp (40°C) (Thermal Stability) N3->N6 N7 HPLC-UV/MS Analysis (t=0, 1h, 4h, 24h, 48h) N4->N7 N5->N7 N6->N7 N8 Kinetic Profiling & Mass Balance Validation N7->N8

Self-validating experimental workflow for kinetic solubility and stability profiling.

Conclusion

2,4-Difluoro-6-nitrobenzyl bromide is a powerful reagent, but its utility is strictly bound by its environmental sensitivities. For synthetic applications and storage, anhydrous, non-nucleophilic solvents like Dichloromethane or Acetonitrile must be used in conjunction with strict light protection (amber vials). The routine use of DMSO for biological stock solutions should be avoided or limited to immediate, point-of-use applications to prevent rapid Kornblum oxidation. By adhering to the self-validating protocols outlined above, researchers can ensure the integrity of their chemical biology workflows.

References[1] An In-depth Technical Guide to the Mechanism of Action of Fluorinated Benzyl Bromides in Biological Systems - Benchchem. Available Here[3] Kornblum oxidation - Grokipedia. Available Here[4] Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - ACS Publications. Available Here[2] Photolabile protecting group - Wikipedia. Available Here

Sources

Exploratory

Thermodynamic properties of 2,4-difluoro-6-nitrobenzyl bromide intermediates

An In-Depth Technical Guide to the Thermodynamic Properties of 2,4-Difluoro-6-nitrobenzyl Bromide Intermediates Executive Summary In advanced pharmaceutical synthesis and materials science, 2,4-difluoro-6-nitrobenzyl bro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Properties of 2,4-Difluoro-6-nitrobenzyl Bromide Intermediates

Executive Summary

In advanced pharmaceutical synthesis and materials science, 2,4-difluoro-6-nitrobenzyl bromide (CAS: 1803827-24-8)[1] serves as a highly specialized electrophilic building block and a precursor for photolabile protecting groups (PPGs). The unique substitution pattern—a strongly electron-withdrawing difluoro-aromatic system coupled with an ortho-nitro group—imparts distinct thermodynamic properties to its reactive intermediates.

Understanding the thermodynamics of these intermediates (radicals, aci-nitro tautomers, and carbocations) is not merely an academic exercise; it is a critical requirement for drug development professionals to ensure reaction selectivity, optimize yields, and mitigate severe thermal runaway hazards during scale-up. This whitepaper synthesizes the thermodynamic profiling, mechanistic pathways, and self-validating experimental protocols required to safely and effectively utilize this compound.

Mechanistic and Thermodynamic Profiling of Intermediates

The reactivity of 2,4-difluoro-6-nitrobenzyl bromide (DFNBB) is governed by three primary intermediate states, each triggered by different energy inputs (thermal, photochemical, or electrochemical).

The Aci-Nitro Tautomer (Photochemical Intermediate)

The ortho-nitrobenzyl scaffold is renowned for its photochemistry. Upon UV irradiation, the molecule enters a singlet excited state, followed by rapid intramolecular hydrogen abstraction from the benzylic position by the ortho-nitro group[2]. This generates an aci-nitro transient intermediate.

Causality of Substitution: The presence of fluorine atoms at the 2 and 4 positions increases the acidity of the benzylic protons, thermodynamically favoring the forward hydrogen-transfer step. The subsequent cyclization of the aci-nitro intermediate into a hemiacetal is driven by a large thermodynamic driving force (often exceeding -30 kcal/mol in similar systems) due to the re-aromatization of the benzene ring[3].

G A DFNBB (Ground State) B Excited State (S1/T1) A->B UV Irradiation (hv) C Aci-Nitro Tautomer B->C Intramolecular H-Abstraction D Hemiacetal Intermediate C->D Cyclization (ΔG < 0) E Cleaved Products (Nitroso + Aldehyde) D->E Dark Reaction Cleavage

Fig 1: Photochemical degradation pathway via the aci-nitro intermediate.

The Benzylic Radical (Electrochemical/Thermal Intermediate)

During electrochemical reduction or thermal homolysis, the C-Br bond undergoes cleavage. In nitrobenzyl halides, the nitro group acts as a "redox antenna." An initial single-electron transfer (SET) reduces the nitro group, forming a radical anion intermediate. Intramolecular charge transfer to the σ

  • orbital of the C-Br bond then induces cleavage, yielding a benzylic radical and a bromide ion[4][5].

The difluoro substitution stabilizes the resulting benzylic radical via inductive effects, shifting the thermodynamic balance between an EC (Electrochemical-Chemical, leading to dimerization) and an ECE (Electrochemical-Chemical-Electrochemical, leading to nitrotoluene derivatives) mechanism[5][6].

G A DFNBB B Radical Anion [DFNBB]•- A->B +1e- (Electrode) C Benzylic Radical Intermediate B->C C-Br Cleavage (-Br-) D Dimerization (EC Pathway) C->D Radical Coupling E Carbanion (ECE Pathway) C->E +1e- & +H+

Fig 2: Electrochemical reduction workflow and radical intermediate divergence.

Thermal Decomposition States (Safety & Stability)

Nitrobenzyl halides are notorious for their thermal instability. The proximity of a strong oxidant (the nitro group) and a reductant/leaving group (the bromomethyl moiety) creates an internal redox hazard. Studies utilizing Accelerating Rate Calorimetry (ARC) and Differential Scanning Calorimetry (DSC) demonstrate that ortho-nitrobenzyl bromides undergo violent, exothermic decomposition with abundant gas evolution[7]. The difluoro substitution lowers the onset temperature of decomposition by increasing the electrophilicity of the ring, making rigorous thermal profiling mandatory before scale-up.

Quantitative Data Summaries

The following tables summarize the thermodynamic and kinetic parameters typical for highly substituted o-nitrobenzyl bromide systems, extrapolated from validated literature models[2][5][7].

Table 1: Thermodynamic Parameters of Photochemical & Electrochemical Intermediates

Intermediate StateParameterTypical Value RangeAnalytical Method
Radical Anion Reduction Potential ( Epc​ )-0.80 V to -1.05 V (vs SCE)Cyclic Voltammetry
Aci-Nitro Tautomer Tautomerization Equilibrium ( pKT​ )15.0 - 17.5Flash Photolysis
Hemiacetal TS Free Energy of Cyclization ( ΔG‡ )-25 to -32 kcal/molTransient Absorption
Benzylic Radical C-Br Bond Dissociation Energy (BDE)55 - 62 kcal/molDFT / Calorimetry

Table 2: Thermal Hazards Profiling (ARC/DSC Data)

Thermal ParameterValue / ObservationConsequence for Scale-up
DSC Onset Temperature ( Tonset​ ) ~130°C - 150°CDefines the absolute upper limit for processing temperatures.
Decomposition Enthalpy ( ΔHd​ ) > 800 J/gHighly exothermic; indicates severe explosion potential[7].
ARC Time-to-Maximum-Rate (TMR) < 24 hours at 90°CRequires active cooling protocols during drying or refluxing.

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must employ self-validating experimental designs. The following protocols detail how to isolate and measure the thermodynamic properties of DFNBB intermediates.

Protocol 1: Cyclic Voltammetry (CV) for Radical Anion Stability

Purpose: To determine the thermodynamic reduction potential and the rate of C-Br cleavage. Self-Validation Mechanism: The inclusion of a Ferrocene/Ferrocenium ( Fc/Fc+ ) internal standard ensures that reference electrode drift does not invalidate the thermodynamic measurements.

  • Preparation: Prepare a 10 mM solution of DFNBB in anhydrous, degassed acetonitrile (ACN) inside a nitrogen-filled glovebox.

  • Electrolyte: Add 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte[5].

  • Setup: Use a three-electrode system: Glassy carbon working electrode, Pt wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Internal Standard: Add 1 mM Ferrocene to the solution.

  • Execution: Sweep the potential from 0.0 V to -2.0 V (vs Ag/Ag+ ) at varying scan rates (0.1 to 5.0 V/s).

  • Analysis: The first irreversible cathodic wave corresponds to the formation of the radical anion and subsequent C-Br cleavage. Plot the peak potential ( Epc​ ) against the log of the scan rate to extract the standard heterogeneous rate constant ( k0 ) and the thermodynamic formal potential ( E0 ).

Protocol 2: Accelerating Rate Calorimetry (ARC) for Thermal Stability

Purpose: To map the thermodynamic hazard profile of DFNBB decomposition intermediates under adiabatic conditions. Self-Validation Mechanism: The "Heat-Wait-Search" (HWS) algorithm continuously validates the baseline thermal inertia before declaring an exothermic event, preventing false positives from environmental temperature fluctuations.

  • Sample Loading: Load 2.0 g of DFNBB into a spherical titanium ARC bomb (crucible)[7]. Do not exceed a thermal inertia factor ( ϕ ) of 1.5 to ensure near-adiabatic conditions.

  • System Purge: Purge the bomb with inert nitrogen gas to prevent oxidative interference from the atmosphere.

  • HWS Programming: Program the ARC with a starting temperature of 50°C.

    • Heat: Increment temperature by 5°C.

    • Wait: Isothermal equilibration for 15 minutes.

    • Search: Monitor for self-heating > 0.02°C/min.

  • Exotherm Tracking: Once self-heating is detected, the system shifts to adiabatic mode, tracking the exotherm to its maximum rate.

  • Data Extraction: Calculate the adiabatic temperature rise ( ΔTad​ ) and the Time-to-Maximum-Rate (TMR). Use the Arrhenius equation to calculate the activation energy ( Ea​ ) of the decomposition intermediate.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 2,4-Difluoro-6-Nitrobenzyl Bromide as a Photocleavable Protecting Group

As a Senior Application Scientist, it is my pleasure to present this in-depth technical guide on the application of 2,4-difluoro-6-nitrobenzyl bromide as a photocleavable protecting group. This guide is designed for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is my pleasure to present this in-depth technical guide on the application of 2,4-difluoro-6-nitrobenzyl bromide as a photocleavable protecting group. This guide is designed for researchers, scientists, and drug development professionals who require precise control over molecular function. We will move beyond simple procedural lists to explore the underlying principles, causality behind experimental choices, and the practical nuances that ensure successful implementation.

Introduction: The Power of Light in Chemical Synthesis

In the intricate world of multi-step organic synthesis and the development of sophisticated bioactive molecules, the ability to selectively mask and unmask functional groups is paramount. Photocleavable protecting groups (PPGs), also known as photocages, offer an unparalleled level of control, allowing for the liberation of a protected functional group with spatiotemporal precision using light as a traceless reagent.[1] This orthogonality—the ability to deprotect without the need for chemical reagents that might interfere with other functionalities—is a significant advantage in complex molecular systems.[1][2]

Among the various classes of PPGs, the ortho-nitrobenzyl (ONB) group is one of the most widely studied and utilized due to its synthetic accessibility and reliable performance across a range of applications, including the protection of amines, carboxylic acids, and phosphates.[3][4] This guide focuses on a specific derivative, 2,4-difluoro-6-nitrobenzyl bromide . The introduction of electron-withdrawing fluorine atoms onto the aromatic ring can subtly modulate the electronic properties, potentially influencing the photochemical behavior and cleavage efficiency of the protecting group.

The Mechanism of Photocleavage: A Controlled Release

The deprotection of o-nitrobenzyl-based PPGs proceeds through a well-established intramolecular photochemical reaction, often described as a Norrish Type II-like process.[1] Understanding this mechanism is crucial for optimizing cleavage conditions and anticipating potential side reactions.

The process unfolds in several key steps:

  • Photoexcitation: Upon irradiation with UV light (typically in the 350-365 nm range), the nitro group absorbs a photon, promoting it to an excited state.[1][2]

  • Intramolecular Hydrogen Abstraction: In this excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient diradical species.[1]

  • Formation of the aci-Nitro Intermediate: This diradical rapidly rearranges to form a key intermediate known as an aci-nitro tautomer.[1][5]

  • Cyclization and Rearrangement: The aci-nitro intermediate undergoes cyclization and subsequent rearrangement.

  • Substrate Release: This rearrangement cascade culminates in the cleavage of the benzylic carbon-heteroatom bond, liberating the protected functional group (the "caged" molecule) and generating a 2-nitrosobenzaldehyde derivative as a byproduct.[6]

Photocleavage Mechanism cluster_0 Photochemical Cascade cluster_1 Products Protected Protected Substrate (2,4-difluoro-6-nitrobenzyl ether/ester/etc.) Excited Excited State (Diradical) Protected->Excited Irradiation (hν) ~365 nm AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic Rearrangement Released Released Substrate (Free Alcohol, Acid, etc.) Cyclic->Released Cleavage Byproduct 2,4-difluoro-6-nitroso- benzaldehyde Byproduct Cyclic->Byproduct

Caption: Mechanism of o-nitrobenzyl photocleavage.

Expert Insight: The formation of the 2-nitrosobenzaldehyde byproduct is a critical consideration. This species is colored and strongly absorbs light in the same region used for cleavage, which can lead to an "inner filter" effect, reducing the efficiency of deprotection over time, especially at higher concentrations.[2] Furthermore, aldehydes are reactive and may engage in side reactions with liberated amines, necessitating careful purification post-cleavage.

Synthesis of 2,4-Difluoro-6-nitrobenzyl Bromide

While 2,4-difluoro-6-nitrobenzyl bromide may be commercially available, its synthesis from the corresponding toluene derivative is straightforward. The most common method involves a free-radical bromination at the benzylic position.

Synthesis_Workflow Start 2,4-Difluoro-6-nitrotoluene Reaction Free Radical Bromination Start->Reaction Reagents N-Bromosuccinimide (NBS) Radical Initiator (AIBN/BPO) Solvent (e.g., CCl4) Reagents->Reaction Product 2,4-Difluoro-6-nitrobenzyl bromide Reaction->Product

Caption: General workflow for benzylic bromination.

Protocol 1: Synthesis of 2,4-Difluoro-6-nitrobenzyl Bromide

  • Materials:

    • 2,4-Difluoro-6-nitrotoluene

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

    • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Procedure:

    • To a solution of 2,4-difluoro-6-nitrotoluene (1.0 equiv) in CCl₄, add NBS (1.1 equiv).

    • Add a catalytic amount of AIBN or BPO (approx. 0.02-0.05 equiv).

    • Heat the mixture to reflux (approx. 77°C for CCl₄) and stir vigorously. The reaction can be monitored by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

    • Filter the mixture to remove the succinimide.

    • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

    • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from hexanes) or column chromatography on silica gel.

Safety Note: Benzyl bromides are lachrymatory and should be handled with extreme care in a well-ventilated fume hood. CCl₄ is a hazardous solvent; alternative solvents like cyclohexane can be used.

Protocols for Protection of Functional Groups

The 2,4-difluoro-6-nitrobenzyl (DFNBn) group can be readily installed to protect a variety of common functional groups.

The protection of alcohols proceeds via a Williamson ether synthesis. The choice of base is critical and depends on the acidity of the alcohol.

Protocol 2: General Procedure for Alcohol Protection

  • Materials:

    • Alcohol substrate (1.0 equiv)

    • 2,4-Difluoro-6-nitrobenzyl bromide (1.2 equiv)

    • Base (e.g., NaH for aliphatic alcohols, K₂CO₃ or Cs₂CO₃ for phenols) (1.5 equiv)

    • Anhydrous solvent (e.g., DMF, ACN, or THF)

  • Procedure:

    • Dissolve the alcohol in the anhydrous solvent in a flask under an inert atmosphere (e.g., N₂ or Ar).

    • For strong bases like NaH: Cool the solution to 0°C and add NaH (1.5 equiv) portion-wise. Stir for 30 minutes to allow for the formation of the alkoxide.

    • For weaker bases like K₂CO₃: Add the base directly to the alcohol solution at room temperature.

    • Add a solution of 2,4-difluoro-6-nitrobenzyl bromide (1.2 equiv) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature (or heat gently if required) and stir until completion (monitor by TLC).

    • Quench the reaction carefully by adding water or a saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the resulting DFNBn ether by column chromatography.

Carboxylic acids are typically protected by reacting their carboxylate salt with the benzyl bromide. Using a cesium salt often improves yields due to its high solubility in organic solvents.[7]

Protocol 3: General Procedure for Carboxylic Acid Protection

  • Materials:

    • Carboxylic acid substrate (1.0 equiv)

    • Cesium carbonate (Cs₂CO₃) (0.5-1.0 equiv) or another suitable base

    • 2,4-Difluoro-6-nitrobenzyl bromide (1.1 equiv)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous DMF.

    • Add Cs₂CO₃ and stir at room temperature for 1 hour to form the cesium carboxylate in situ.

    • Add 2,4-difluoro-6-nitrobenzyl bromide to the mixture.

    • Stir at room temperature (or heat to 40-50°C if necessary) until the reaction is complete (monitor by TLC).

    • Dilute the reaction mixture with water and extract the product with ethyl acetate.

    • Wash the organic layer extensively with water and brine to remove DMF.

    • Dry the organic layer over anhydrous MgSO₄, concentrate, and purify the DFNBn ester by column chromatography.

Protocol for Photocleavage (Deprotection)

The deprotection step is the defining feature of this protecting group. Success hinges on careful control of the irradiation conditions.

Deprotection_Workflow Start Protected Substrate in UV-Transparent Solvent Irradiation Irradiate with UV Lamp (e.g., 365 nm) in Quartz/Pyrex Vessel Start->Irradiation Monitoring Monitor Reaction (TLC, HPLC) Irradiation->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography to separate product from nitroso byproduct Workup->Purification Final Isolated Deprotected Product Purification->Final

Caption: Experimental workflow for photocleavage.

Protocol 4: General Procedure for Photocleavage

  • Materials & Equipment:

    • DFNBn-protected substrate

    • UV-transparent solvent (e.g., acetonitrile, methanol, buffered aqueous solutions). The solvent must be free of UV-absorbing impurities.

    • Photoreactor equipped with a UV lamp (a medium-pressure mercury lamp with a Pyrex filter to cut off wavelengths <300 nm is common, or a 365 nm LED array).[8]

    • Reaction vessel made of quartz or Pyrex (borosilicate). Standard glass will block most of the required UV radiation.

    • Stirring mechanism and cooling system (if the lamp generates significant heat).

  • Procedure:

    • Prepare a dilute solution of the protected substrate (typically 1-10 mM) in the chosen solvent. Causality: Working at low concentrations minimizes the inner filter effect from the byproduct and reduces the likelihood of intermolecular side reactions.[2]

    • Place the solution in the photoreactor vessel. If the substrate is oxygen-sensitive, de-gas the solution by bubbling with nitrogen or argon for 15-30 minutes.

    • Turn on the cooling system (if applicable) and the stirrer.

    • Initiate irradiation. Monitor the reaction progress periodically by taking small aliquots and analyzing them by TLC or HPLC. The appearance of the deprotected product and the formation of a yellow color (from the nitroso byproduct) are indicative of the reaction's progress.

    • Continue irradiation until the starting material is consumed. Over-irradiation should be avoided as it can lead to degradation of the product or byproduct.

    • Once complete, transfer the solution to a round-bottom flask and remove the solvent under reduced pressure.

    • The crude residue will contain the deprotected product and the 2,4-difluoro-6-nitrosobenzaldehyde byproduct.

    • Purify the desired product using standard techniques, most commonly column chromatography on silica gel, which can effectively separate the polar product from the less polar byproduct.

Quantitative Data and Properties

The photophysical properties of a PPG are critical for its effective use. While specific data for the 2,4-difluoro derivative is not extensively published in the provided context, we can extrapolate from the parent o-nitrobenzyl group.

PropertyTypical Value / ObservationRationale & Significance
λmax (Absorbance) ~260-320 nmThe primary absorbance band. Electron-donating groups can red-shift this, allowing for cleavage at longer, less damaging wavelengths.[4]
Cleavage Wavelength ~350-365 nm This is the "tail" of the absorbance spectrum. Using this longer wavelength minimizes damage to other parts of the molecule or biological system.[4][8]
Quantum Yield (Φ) Variable (often < 0.1)Represents the efficiency of the photoreaction. It is highly dependent on the nature of the leaving group (the protected substrate) and solvent.[1][9]
Byproduct 2,4-difluoro-6-nitrosobenzaldehydeStrongly absorbs light and can be reactive. Must be removed during workup.[6]
Conclusion and Authoritative Grounding

The 2,4-difluoro-6-nitrobenzyl group is a valuable member of the photocleavable protecting group family. Its utility stems from the core advantages of the o-nitrobenzyl scaffold: robust protection under a variety of chemical conditions and mild, traceless deprotection with light. The protocols outlined herein provide a self-validating framework for the successful application of this reagent. By understanding the underlying mechanism and paying close attention to experimental parameters—particularly during the crucial photocleavage step—researchers can harness the power of light to achieve precise control in their synthetic endeavors.

References

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy | Chemical Reviews - ACS Publications. Available at: [Link]

  • Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl - Journal of High School Science. Available at: [Link]

  • An Efficient Protocol for Alcohol Protection Under Solvent- and Catalyst-Free Conditions. Available at: [Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC. Available at: [Link]

  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC. Available at: [Link]

  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Available at: [Link]

  • Photolabile protecting group - Wikipedia. Available at: [Link]

  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC. Available at: [Link]

  • 2,4-Difluoronitrobenzene | C6H3F2NO2 | CID 67967 - PubChem. Available at: [Link]

  • Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC. Available at: [Link]

  • Novel nitrobenzyl bromide synthesis process - Eureka by PatSnap. Available at: [Link]

  • Chapter 8 Amino Protecting Groups. Available at: [Link]

  • 2,4-Difluoronitrobenzene - the NIST WebBook. Available at: [Link]

  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Available at: [Link]

  • Protecting groups. Available at: [Link]

  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - Penn Engineering. Available at: [Link]

  • A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC. Available at: [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. Available at: [Link]

  • (PDF) Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Available at: [Link]

    • Carboxyl protecting groups. Available at: [Link]

  • Alcohol Protecting Groups. Available at: [Link]

  • Cas 1958-93-6,2-FLUORO-6-NITROBENZYL BROMIDE - LookChem. Available at: [Link]

  • Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Available at: [Link]

  • Chapter 6 Carboxyl Protecting Groups. Available at: [Link]

Sources

Application

Application Note: Protocol for the N-Benzylation of Amines Using 2,4-Difluoro-6-nitrobenzyl Bromide

Introduction and Mechanistic Insights The functionalization of amines via N-benzylation is a cornerstone transformation in medicinal chemistry and organic synthesis. The use of 2,4-difluoro-6-nitrobenzyl bromide (DFNB) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Insights

The functionalization of amines via N-benzylation is a cornerstone transformation in medicinal chemistry and organic synthesis. The use of 2,4-difluoro-6-nitrobenzyl bromide (DFNB) introduces a highly specialized, dual-purpose moiety: it acts both as a sterically hindered electrophile for selective alkylation and as an advanced, tunable photolabile protecting group (PPG) [1].

As a Senior Application Scientist, it is critical to understand the causality behind the behavior of this specific reagent rather than treating it as a standard benzyl halide:

  • Electrophilicity vs. Steric Hindrance : The benzylic carbon is heavily electron-deficient due to the strong inductive and resonance withdrawing effects of the ortho-nitro and ortho,para-fluoro substituents. This hyper-activates the C–Br bond toward SN​2 displacement. However, the ortho,ortho-disubstitution creates a severe steric bottleneck. Consequently, standard room-temperature alkylation conditions often fail, necessitating polar aprotic solvents (e.g., DMF) and nucleophilic catalysts (e.g., TBAI) to drive the reaction [3].

  • Competing SN​Ar Pathways : Because the fluorine atoms are situated ortho and para to the nitro group, the aromatic ring is highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). If reaction temperatures exceed 50 °C with highly nucleophilic primary amines, competitive displacement of the fluorine atoms will occur. Precise temperature control is mandatory.

  • Photolability (The Norrish Type II Pathway) : The ortho-nitrobenzyl group is a gold-standard photocleavable moiety [2]. Upon UV irradiation (λ ≈ 365 nm), the nitro group enters an excited state and abstracts a benzylic proton. This forms an aci-nitro intermediate that rapidly rearranges to release the free amine and a 2-nitrosobenzaldehyde byproduct [4]. The addition of fluorine atoms modulates the absorption profile, enhancing the quantum yield of photodeprotection.

Reaction Workflow and Photochemical Pathway

The following diagram illustrates the logical progression from the SN​2 alkylation event through to the photochemical deprotection mechanism.

G A Amine Substrate (R-NH2) C SN2 Alkylation (K2CO3, DMF, 40°C) A->C B 2,4-Difluoro-6-nitrobenzyl bromide B->C D N-(2,4-difluoro-6-nitrobenzyl) amine C->D HBr removal E UV Irradiation (λ = 365 nm) D->E Photolysis F Aci-nitro Intermediate E->F Norrish Type II G Free Amine (R-NH2) + Nitroso Byproduct F->G Rearrangement

Caption: Workflow of N-benzylation via SN2 displacement and subsequent Norrish Type II photodeprotection.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . This means every critical phase includes an In-Process Control (IPC) that must be satisfied before proceeding. The presence of two fluorine atoms provides a pristine 19F NMR handle, allowing for quantitative reaction tracking without interference from the complex 1H NMR aliphatic regions of the target amine.

Materials and Reagents
  • Amine Substrate : 1.0 equivalent (Primary or secondary amine).

  • 2,4-Difluoro-6-nitrobenzyl bromide (DFNB) : 1.1 equivalents. (Caution: Lachrymator and alkylating agent. Handle in a fume hood).

  • Potassium Carbonate ( K2​CO3​ ) : 2.0 equivalents, 325 mesh, oven-dried. Causality: Inorganic bases are preferred over amine bases (like DIPEA) to prevent competitive alkylation of the base and to act as an irreversible HBr scavenger.

  • Tetra-n-butylammonium iodide (TBAI) : 0.1 equivalents. Causality: Converts the benzylic bromide to a more reactive benzylic iodide in situ, overcoming the steric hindrance of the ortho-substituents.

  • Solvent : Anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with the amine substrate (1.0 equiv) and anhydrous DMF to achieve a 0.2 M solution.

  • Add finely powdered, anhydrous K2​CO3​ (2.0 equiv) and TBAI (0.1 equiv). Stir the suspension at room temperature for 10 minutes to ensure uniform mixing.

  • Lower the flask into a water bath set to 40 °C.

  • Add DFNB (1.1 equiv) dropwise as a solution in a minimal amount of DMF.

Step 2: In-Process Monitoring (Validation Check)

  • Causality : Relying solely on TLC can be misleading due to the UV-activity of both starting materials and products.

  • Validation : After 4 hours, withdraw a 50 µL aliquot, dilute with 0.5 mL of CDCl3​ , filter through a small plug of cotton, and acquire a rapid 19F NMR spectrum.

  • Pass Criteria : The complete disappearance of the starting material's fluorine resonances and the emergence of two new upfield-shifted fluorine signals confirm complete SN​2 conversion. If starting material remains, continue heating for an additional 2 hours.

Step 3: Quench and Workup

  • Once validated, cool the reaction mixture to 0 °C.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride ( NH4​Cl ) solution to neutralize any residual base.

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers rigorously with distilled water (5 × 20 mL) to remove DMF, followed by a final wash with brine (20 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Validation : Elute with a gradient of Hexanes/Ethyl Acetate. The highly lipophilic nature of the fluorinated nitrobenzyl group generally causes the product to elute significantly faster than the unreacted amine. Confirm purity via LC-MS and 19F / 1H NMR.

Quantitative Data and Condition Optimization

The following table summarizes the optimization landscape for the N-benzylation of a model secondary amine using DFNB. It highlights the necessity of the chosen protocol parameters.

SolventBaseAdditiveTemp (°C)Time (h)Conversion (%)Mechanistic Remarks
DCMDIPEANone2524< 20%Poor conversion; steric hindrance prevents SN​2 attack at RT.
MeCN K2​CO3​ None601265%Moderate yield; elevated temps led to minor SN​Ar side products.
DMF K2​CO3​ None40885%Good conversion; polar aprotic solvent stabilizes the SN​2 transition state.
DMF K2​CO3​ TBAI (10 mol%) 40 4 > 95% Optimal; TBAI acts as a nucleophilic catalyst, accelerating the reaction.

Troubleshooting and Quality Control

  • Issue: Formation of SN​Ar Side Products

    • Symptom: LC-MS shows a mass corresponding to the loss of HF and addition of the amine. 19F NMR shows the loss of one fluorine signal.

    • Causality: The amine is acting as a nucleophile attacking the aromatic ring rather than the benzylic position.

    • Solution: Strictly maintain the reaction temperature at or below 40 °C. Ensure TBAI is used to kinetically favor the SN​2 benzylic attack over the SN​Ar pathway.

  • Issue: Over-alkylation of Primary Amines

    • Symptom: Formation of tertiary amines (di-alkylation).

    • Causality: The mono-alkylated product is often more nucleophilic than the starting primary amine.

    • Solution: If mono-alkylation of a primary amine is required, use a large excess of the amine (if inexpensive) or employ a step-wise reductive amination approach rather than direct alkylation [3].

References

  • Wang, P. (2013). Photolabile Protecting Groups: Structure and Reactivity. Asian Journal of Organic Chemistry, 2(6), 452–464.[Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Binkley, R. W., Hasegawa, E., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191.[Link]

  • Hansen, M. J., Velema, W. A., Lerch, M. M., Szymanski, W., & Feringa, B. L. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 44(11), 3358-3377.[Link]

Method

Application Notes and Protocols: Amination of 2,4-Difluoro-6-nitrobenzyl Bromide

Introduction: Strategic Importance of 2,4-Difluoro-6-nitrobenzylamine Derivatives The 2,4-difluoro-6-nitrobenzylamine scaffold is a critical pharmacophore in modern drug discovery and a versatile building block in synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Importance of 2,4-Difluoro-6-nitrobenzylamine Derivatives

The 2,4-difluoro-6-nitrobenzylamine scaffold is a critical pharmacophore in modern drug discovery and a versatile building block in synthetic organic chemistry. The strategic placement of two fluorine atoms and a nitro group on the aromatic ring significantly modulates the electronic properties, lipophilicity, and metabolic stability of the resulting molecules. These attributes make derivatives of 2,4-difluoro-6-nitrobenzylamine highly sought after as intermediates in the synthesis of a wide range of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and novel therapeutics targeting various disease pathways.

The primary synthetic route to this valuable scaffold involves the nucleophilic substitution of the bromine atom in 2,4-difluoro-6-nitrobenzyl bromide by an amine. This reaction, while seemingly straightforward, requires careful consideration of reagents and conditions to achieve high yields and purity, given the electrophilic nature of both the benzylic carbon and the aromatic ring. This document provides a comprehensive guide to the reagents and conditions for the successful amination of 2,4-difluoro-6-nitrobenzyl bromide, complete with detailed protocols and mechanistic insights.

Mechanistic Considerations and Reagent Selection

The amination of 2,4-difluoro-6-nitrobenzyl bromide proceeds primarily through a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the amine, acting as a nucleophile, attacks the electrophilic benzylic carbon, displacing the bromide leaving group. The presence of electron-withdrawing groups (two fluorine atoms and a nitro group) on the benzene ring enhances the electrophilicity of the benzylic carbon, thereby facilitating the SN2 reaction.

SN2_Mechanism cluster_substrate Substrate cluster_nucleophile Nucleophile reagents 2,4-Difluoro-6-nitrobenzyl Bromide + R¹R²NH (Amine) transition_state Transition State reagents->transition_state  S_N2 Attack   products 2,4-Difluoro-6-nitrobenzylamine Derivative + HBr transition_state->products  Bromide Departure   substrate_img substrate_img substrate_label Enhanced Electrophilicity at Benzylic Carbon nucleophile_img nucleophile_img nucleophile_label Amine (Primary, Secondary, or Ammonia)

Caption: General SN2 mechanism for the amination of 2,4-difluoro-6-nitrobenzyl bromide.

A variety of aminating agents can be employed, each with its own set of considerations:

  • Ammonia: Utilized for the synthesis of the primary amine, 2,4-difluoro-6-nitrobenzylamine. It is typically used in excess and in a protic solvent like ethanol or methanol to ensure mono-alkylation and to neutralize the HBr byproduct.

  • Primary Amines (R-NH₂): Lead to the formation of secondary amines. The reactivity is dependent on the steric bulk and nucleophilicity of the primary amine.

  • Secondary Amines (R₂NH): Result in the formation of tertiary amines. These reactions are generally efficient due to the higher nucleophilicity of secondary amines compared to primary amines.

A crucial aspect of this reaction is the management of the hydrogen bromide (HBr) that is formed as a byproduct. The HBr can protonate the starting amine, rendering it non-nucleophilic. To prevent this, a base is often added to the reaction mixture to neutralize the acid. Common choices for the base include:

  • Excess Amine: The aminating agent itself can act as a base.

  • Inorganic Bases: Potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or triethylamine (Et₃N) are frequently used. The choice of base depends on the reaction solvent and the sensitivity of the reactants and products to basic conditions.

Comparative Analysis of Reaction Conditions

The selection of appropriate reaction conditions is paramount for a successful amination. The following table summarizes common reagents and conditions, with insights into their applicability.

Aminating Agent Solvent Base Temperature (°C) Typical Reaction Time Key Considerations & Insights
Ammonia (aq. or gas)Ethanol, Methanol, THFExcess Ammonia0 - Room Temp.2 - 12 hUsing a large excess of ammonia minimizes the formation of the secondary amine byproduct. Running the reaction at lower temperatures can improve selectivity.
Primary AlkylaminesAcetonitrile, DMF, THFK₂CO₃, Et₃NRoom Temp. - 504 - 24 hAcetonitrile is a good solvent choice as it is polar aprotic and generally does not interfere with the reaction. The use of a non-nucleophilic base is recommended.
Secondary AlkylaminesDichloromethane, THF, AcetonitrileEt₃N, DIPEARoom Temp. - 401 - 6 hThese reactions are often faster due to the higher nucleophilicity of secondary amines. Dichloromethane is a suitable solvent for many of these reactions.
AnilinesDMF, DMSOK₂CO₃, Cs₂CO₃50 - 8012 - 48 hAnilines are weaker nucleophiles, thus requiring higher temperatures and more polar aprotic solvents like DMF or DMSO to facilitate the reaction.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the amination of 2,4-difluoro-6-nitrobenzyl bromide with different classes of amines.

Protocol 1: Synthesis of 2,4-Difluoro-6-nitrobenzylamine (Primary Amine)

This protocol details the synthesis of the primary amine using aqueous ammonia.

Protocol1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2,4-difluoro-6-nitrobenzyl bromide in Ethanol B Cool solution to 0 °C A->B C Add excess aqueous Ammonia dropwise B->C D Stir at room temperature for 6 hours C->D E Monitor reaction by TLC D->E F Concentrate under reduced pressure E->F G Extract with Ethyl Acetate F->G H Wash with brine, dry over Na₂SO₄ G->H I Purify by column chromatography H->I

Caption: Workflow for the synthesis of 2,4-difluoro-6-nitrobenzylamine.

Materials:

  • 2,4-Difluoro-6-nitrobenzyl bromide (1.0 eq)

  • Aqueous ammonia (28-30%, 10-20 eq)

  • Ethanol

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-difluoro-6-nitrobenzyl bromide in ethanol (approximately 10 mL per gram of bromide).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the aqueous ammonia dropwise to the stirred solution over 15-20 minutes. A precipitate may form during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture vigorously for 6-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,4-difluoro-6-nitrobenzylamine.

Protocol 2: Synthesis of a Secondary Amine Derivative

This protocol outlines the reaction with a primary amine, using potassium carbonate as the base.

Materials:

  • 2,4-Difluoro-6-nitrobenzyl bromide (1.0 eq)

  • Primary amine (e.g., benzylamine, 1.2 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of potassium carbonate in acetonitrile, add the primary amine at room temperature.

  • Add a solution of 2,4-difluoro-6-nitrobenzyl bromide in acetonitrile dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude secondary amine.

  • If necessary, purify the product by column chromatography or recrystallization.

Protocol 3: Synthesis of a Tertiary Amine Derivative

This protocol describes the reaction with a secondary amine, using triethylamine as the base.

Materials:

  • 2,4-Difluoro-6-nitrobenzyl bromide (1.0 eq)

  • Secondary amine (e.g., morpholine, 1.2 eq)

  • Triethylamine (Et₃N, 1.5 eq)

  • Dichloromethane (CH₂Cl₂)

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2,4-difluoro-6-nitrobenzyl bromide and the secondary amine in dichloromethane.

  • Add triethylamine to the solution and stir the mixture at room temperature for 2-8 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give the crude tertiary amine.

  • Purification by column chromatography may be performed if required.

Troubleshooting and Side Reactions

  • Overalkylation: In the synthesis of primary amines, the product can act as a nucleophile and react with another molecule of the benzyl bromide to form a secondary amine. This can be minimized by using a large excess of ammonia.

  • Competing Nucleophilic Aromatic Substitution (SNAr): While the benzylic bromide is significantly more reactive towards nucleophilic attack, under harsh conditions (high temperatures, strong bases), nucleophilic substitution of one of the fluorine atoms on the aromatic ring could potentially occur, especially with highly nucleophilic amines. This is generally not a major concern under the mild conditions described.

  • Incomplete Reaction: If the reaction stalls, gentle heating (40-50 °C) can be applied, but this should be done with caution to avoid side reactions. Ensure the base is sufficiently dry and the solvent is of appropriate quality.

Conclusion

The amination of 2,4-difluoro-6-nitrobenzyl bromide is a robust and versatile reaction for the synthesis of a wide array of valuable amine derivatives. By carefully selecting the aminating agent, solvent, and base, and by controlling the reaction temperature, high yields of the desired products can be achieved. The protocols provided herein offer a solid foundation for researchers and drug development professionals to access these important chemical entities.

References

  • General Synthesis of Benzylamines: For a comprehensive overview of methods for the synthesis of benzylamines, including alkylation of amines with benzyl halides, refer to general organic chemistry textbooks and specialized reviews on amine synthesis.
  • Nucleophilic Substitution Reactions: The principles of SN2 reactions are detailed in most organic chemistry textbooks. For a more in-depth understanding, see: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Use of Carbonate Bases in Alkylations: Potassium carbonate is a widely used base in the N-alkylation of amines.
  • Kinetics of Benzyl Halide Reactions: Studies on the kinetics of reactions between benzyl halides and amines provide insight into the factors affecting reaction rates.[1]

  • Synthesis of Nitrobenzyl Bromides: Procedures for the synthesis of substituted nitrobenzyl bromides can be found in resources like Organic Syntheses.[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields in 2,4-Difluoro-6-Nitrobenzyl Bromide Alkylations

From the desk of the Senior Application Scientist Welcome to the technical support center for optimizing alkylation reactions using 2,4-difluoro-6-nitrobenzyl bromide. This guide is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for optimizing alkylation reactions using 2,4-difluoro-6-nitrobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals who utilize this potent electrophile. We understand that achieving high yields with this substrate can be challenging due to its unique electronic properties. This document synthesizes our in-house expertise with established chemical principles to provide you with a robust resource for troubleshooting common issues and maximizing the success of your experiments.

Troubleshooting Guide

This section addresses specific, common problems encountered during alkylation reactions with 2,4-difluoro-6-nitrobenzyl bromide in a direct question-and-answer format.

Issue 1: Low or No Conversion

Question: My alkylation reaction with 2,4-difluoro-6-nitrobenzyl bromide is showing low conversion or has failed completely. What are the primary factors to investigate?

Answer: Low conversion is a frequent issue that can almost always be traced back to one of four key areas: the nucleophile, the base, the solvent, or the integrity of the electrophile itself. The high electrophilicity of the benzylic carbon, enhanced by three potent electron-withdrawing groups (two fluoro, one nitro), means this reagent is highly reactive and susceptible to deactivation if not handled correctly.

Here is a systematic approach to troubleshooting:

  • Assess Your Nucleophile: The reactivity of your nucleophile is paramount. While the benzyl bromide is activated, a weak nucleophile will still require forcing conditions. For C-alkylation, ensure your carbanion is being generated effectively. For O- or N-alkylations, the pKa of the conjugate acid is a good indicator of nucleophilicity.

  • Re-evaluate Your Base and Solvent System: The choice of base and solvent are intrinsically linked and crucial for success.

    • Base Selection: The base must be strong enough to deprotonate your nucleophile without promoting side reactions. For C-H alkylations (e.g., nitroalkanes or malonates), a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a strong inorganic base may be required.[1] For phenols or alcohols, carbonates (K₂CO₃, Cs₂CO₃) are often sufficient. Cesium carbonate (Cs₂CO₃) can be particularly effective due to the "cesium effect," which enhances the nucleophilicity of the resulting anion.[2]

    • Solvent Choice: Polar aprotic solvents such as Acetonitrile (MeCN) , N,N-Dimethylformamide (DMF) , or Dimethyl sulfoxide (DMSO) are generally preferred.[3] They are excellent at solvating the cation of the base (e.g., K⁺) but do not excessively solvate the nucleophilic anion, leaving it "bare" and more reactive. Avoid protic solvents like ethanol or water during the reaction, as they can compete as nucleophiles, leading to hydrolysis.

  • Check Reagent Integrity: 2,4-difluoro-6-nitrobenzyl bromide is a lachrymator and is sensitive to moisture.[4][5] Improper storage can lead to hydrolysis, forming the unreactive benzyl alcohol. Always use a freshly opened bottle or ensure your stored reagent has been kept under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[6]

  • Consider Phase-Transfer Catalysis (PTC): If your reaction involves an inorganic base and a non-polar organic solvent (like toluene), the reagents may be in separate phases with very little interaction. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or a crown ether, can shuttle the nucleophilic anion from the solid/aqueous phase into the organic phase to react with the electrophile. This technique is highly effective for increasing yields and can reduce the need for harsh conditions.[7][8][9]

Issue 2: Formation of Multiple Products

Question: My TLC/LC-MS shows significant impurities alongside my desired product. What are the common side products and how can I minimize them?

Answer: The appearance of multiple products points to competing reaction pathways. With this substrate, the primary culprits are hydrolysis and, to a lesser extent, elimination.

  • Side Product 1: 2,4-difluoro-6-nitrobenzyl alcohol (Hydrolysis): This is the most common impurity and arises from the reaction of the benzyl bromide with trace water in your reagents or solvent.

    • Cause: The benzylic carbon is highly electrophilic and will react readily with any available nucleophile, including water.

    • Solution:

      • Anhydrous Conditions: Use flame-dried or oven-dried glassware.

      • Dry Solvents: Use a freshly opened bottle of an anhydrous solvent or dry your solvent over molecular sieves.

      • Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.

  • Side Product 2: Over-alkylation (Polyalkylation): This is common in Friedel-Crafts reactions but can also occur with other nucleophiles. If your nucleophile has multiple reactive sites, or if the product of the initial alkylation is more nucleophilic than the starting material, a second alkylation can occur.

    • Cause: The product is more reactive than the starting material, or an excess of the benzyl bromide is used.

    • Solution:

      • Stoichiometry Control: Use a slight excess of the nucleophile relative to the 2,4-difluoro-6-nitrobenzyl bromide. This ensures the electrophile is the limiting reagent and is consumed before it can react a second time.

      • Slow Addition: Add the benzyl bromide solution dropwise to the reaction mixture containing the nucleophile and base. This maintains a low instantaneous concentration of the electrophile.

  • Side Product 3: Elimination Product (Styrene Derivative): While the SN2 pathway is heavily favored, using a strong, sterically hindered base (e.g., potassium tert-butoxide) can sometimes lead to E2 elimination, forming 2,4-difluoro-6-nitrostyrene.

    • Cause: Use of a strong, non-nucleophilic, and/or bulky base.

    • Solution: Opt for a weaker base that is still sufficient to deprotonate your nucleophile (e.g., K₂CO₃ instead of an alkoxide) or a non-hindered organic base like DBU.[1]

Frequently Asked Questions (FAQs)

Q1: What is the dominant reaction mechanism for alkylations with 2,4-difluoro-6-nitrobenzyl bromide? A1: The reaction proceeds almost exclusively through an SN2 (bimolecular nucleophilic substitution) mechanism. The presence of three strong electron-withdrawing groups (EWG) on the aromatic ring destabilizes the formation of a positive charge on the benzylic carbon. This makes the formation of a carbocation intermediate, which is required for an SN1 pathway, highly unfavorable. Conversely, these EWGs make the benzylic carbon significantly electron-deficient (more electrophilic), which accelerates the rate of attack by a nucleophile in a concerted SN2 fashion.[10]

Q2: How do the electron-withdrawing groups (EWGs) specifically influence the reactivity of this reagent? A2: The nitro and fluoro groups have a profound electronic effect:

  • Increased Electrophilicity: They pull electron density away from the benzylic carbon via induction and resonance, making it a much "harder" and more reactive electrophilic center for nucleophilic attack.

  • Mechanism Direction: As discussed above, they strongly favor the SN2 pathway by destabilizing any potential SN1 carbocation intermediate.[10]

  • Ring Deactivation: They make the aromatic ring itself highly electron-poor. This is an advantage as it prevents the ring from acting as a nucleophile in side reactions like Friedel-Crafts polyalkylation, a common problem with simple benzyl halides.[11]

Q3: What are the recommended handling and storage procedures for 2,4-difluoro-6-nitrobenzyl bromide? A3: This compound is classified as corrosive and is a lachrymator (causes tearing).[4][5] Always handle it inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated area away from incompatible materials like bases, strong oxidizing agents, and alcohols.[5][6] To prevent degradation from moisture, storage in a desiccator or under an inert atmosphere is highly recommended.

Q4: When should I consider using a phase-transfer catalyst (PTC)? A4: A PTC is highly recommended when your reaction system is heterogeneous, meaning the nucleophile (or its salt) and the electrophile are in two immiscible phases.[7] A classic example is the alkylation of a phenol using aqueous potassium hydroxide and 2,4-difluoro-6-nitrobenzyl bromide in toluene. Without a PTC, the reaction will be extremely slow as the phenoxide resides in the aqueous phase and the benzyl bromide in the organic phase. The PTC (e.g., TBAB) forms an ion pair with the phenoxide, making it soluble in the organic phase where it can readily react. PTC is a powerful green chemistry tool that can significantly increase yields, reduce reaction times, and eliminate the need for hazardous, anhydrous polar aprotic solvents.[7][12]

Experimental Protocols & Data

Protocol 1: General Procedure for O-Alkylation of a Phenol
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 equiv) and anhydrous acetonitrile (MeCN, approx. 0.1 M).

  • Add finely ground anhydrous potassium carbonate (K₂CO₃, 1.5 equiv).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add 2,4-difluoro-6-nitrobenzyl bromide (1.1 equiv) to the mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Influence of Base and Solvent on a Model Alkylation Reaction

The following table summarizes the typical impact of base and solvent choice on the yield of a model reaction between 4-methoxyphenol and 2,4-difluoro-6-nitrobenzyl bromide.

EntryBase (equiv)SolventTemperature (°C)Time (h)Yield (%)Notes
1K₂CO₃ (1.5)Acetone561275%Standard conditions, moderate yield.
2K₂CO₃ (1.5)Acetonitrile80692%Higher polarity and temperature accelerate SN2.[1]
3Cs₂CO₃ (1.5)Acetonitrile804>95%Cesium effect enhances nucleophilicity, leading to faster reaction and higher yield.[2]
4DBU (1.2)Toluene80888%Good for substrates sensitive to inorganic bases.
5K₂CO₃ (1.5)Toluene8024<10%Heterogeneous system, poor reactivity.
6K₂CO₃ (1.5)Toluene / TBAB (5 mol%)80690%PTC effectively overcomes phase limitations.[7][8]

Visualization of the Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and solving common issues encountered in these alkylation reactions.

TroubleshootingWorkflow Start Problem: Low Reaction Yield Check_Reagents 1. Check Reagent Quality Start->Check_Reagents Check_Conditions 2. Evaluate Reaction Conditions Start->Check_Conditions Check_Side_Rxns 3. Analyze for Side Reactions Start->Check_Side_Rxns Sol_Reagent_Degraded Is Benzyl Bromide Degraded? Check_Reagents->Sol_Reagent_Degraded Electrophile Sol_Nucleophile_Weak Is Nucleophile Sufficiently Reactive? Check_Reagents->Sol_Nucleophile_Weak Nucleophile Sol_Solvent Is Solvent Appropriate? (Polar Aprotic?) Check_Conditions->Sol_Solvent Sol_Base Is Base Optimal? Check_Conditions->Sol_Base Sol_PTC Is the System Heterogeneous? Check_Conditions->Sol_PTC Sol_Hydrolysis Hydrolysis Product Observed? Check_Side_Rxns->Sol_Hydrolysis Sol_Elimination Elimination Product Observed? Check_Side_Rxns->Sol_Elimination Action_Reagent Action: - Use fresh/anhydrous reagent. - Store properly under N2. Sol_Reagent_Degraded->Action_Reagent Yes Action_Nucleophile Action: - Use stronger base to generate  more nucleophile. - Consider a more reactive analog. Sol_Nucleophile_Weak->Action_Nucleophile No Action_Solvent Action: Switch to dry MeCN or DMF. Sol_Solvent->Action_Solvent No Action_Base Action: - Use stronger/weaker base as needed. - Consider Cs2CO3 for O-alkylation. Sol_Base->Action_Base No Action_PTC Action: Add Phase-Transfer Catalyst (e.g., TBAB). Sol_PTC->Action_PTC Yes Action_Hydrolysis Action: - Use anhydrous solvent/reagents. - Run under inert atmosphere. Sol_Hydrolysis->Action_Hydrolysis Yes Action_Elimination Action: - Use a less hindered base. - Lower reaction temperature. Sol_Elimination->Action_Elimination Yes

Caption: A troubleshooting workflow for diagnosing low yields in alkylations.

References

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. Available at: [Link]

  • Halpern, M. PTC O-Alkylation With a Secondary Benzyl Bromide. PTC Organics. Available at: [Link]

  • Scripps Research. Benzylation of Nitroalkanes Using Copper-Catalyzed Thermal Redox Catalysis: Toward the Facile C-Alkylation of Nitroalkanes. National Library of Medicine. Available at: [Link]

  • American Chemical Society. Phase-Transfer-Catalyzed Alkylation of Hydantoins. National Library of Medicine. Available at: [Link]

  • ResearchGate. Phase Transfer Catalysis Method of Synthesis of Benzyl- and Benzhydryloxyalkoxyalkynes. Available at: [Link]

  • ResearchGate. Optimization of the reaction conditions for the alkylation step using bromide 4. Available at: [Link]

  • Academia.edu. Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method. Available at: [Link]

  • LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Chemistry Steps. Friedel-Crafts Alkylation. Available at: [Link]

  • University of Calgary. Ch12: Friedel-Crafts limitations. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. National Library of Medicine. Available at: [Link]

  • Reddit. Anyone who has experience with PBr3 - reasons for low yield?. Available at: [Link]

  • MDPI. Original Synthesis of Substituted 6H-Benzo[c]chromene Derivatives Using a TDAE and Pd-Catalyzed Cyclization Strategy. Available at: [Link]

  • Royal Society of Chemistry. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Available at: [Link]

  • University of Delaware. Discovery and development of copper catalysts for the C-alkylation of nitroalkanes. Available at: [Link]

  • St. Paul's C. M. College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. Available at: [Link]

  • ACS Publications. A New Supported Reagent for the Parallel Synthesis of Primary and Secondary O-Alkyl Hydroxylamines through a Base-Catalyzed Mitsunobu Reaction. Available at: [Link]

  • Wiley Online Library. Difluoroalkylation/Lactonization of Alkenes with BrCF2CO2K via Photoredox Catalysis: Access to α. Available at: [Link]

  • National Library of Medicine. (Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes. Available at: [Link]

  • Sciencemadness Discussion Board. Solvents for Alkylations. Available at: [Link]

  • SciSpace. (Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes. Available at: [Link]

  • RSC Publishing. Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media. Available at: [Link]

  • National Library of Medicine. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Available at: [Link]

  • RSC Publishing. (Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes. Available at: [Link]

  • Organic Syntheses. Nickel Photoredox Dual–Catalyzed C– Alkylation of Nitroalkanes. Available at: [Link]

  • ACS Publications. Difunctionalization of Alkenes with Fluoroalkyl Phenyl Sulfones and Th. Available at: [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2,6-Difluorobenzyl bromide. Available at: [Link]

Sources

Optimization

Troubleshooting low conversion rates with 2,4-difluoro-6-nitrobenzyl bromide

Welcome to the Technical Support Center for advanced alkylation workflows. This guide is specifically engineered for researchers and drug development professionals experiencing low conversion rates, stalled reactions, or...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced alkylation workflows. This guide is specifically engineered for researchers and drug development professionals experiencing low conversion rates, stalled reactions, or unexplained degradation when utilizing 2,4-difluoro-6-nitrobenzyl bromide as an alkylating agent.

Unlike standard benzyl halides, this highly functionalized building block presents a unique triad of steric, electronic, and photochemical challenges. This guide deconstructs the causality behind these failures and provides self-validating, field-proven protocols to overcome them.

Part 1: Mechanistic Analysis of Reactivity Failures

To troubleshoot effectively, we must first understand the physical organic chemistry governing 2,4-difluoro-6-nitrobenzyl bromide. Low conversion is rarely due to poor reagent quality; it is almost always a consequence of competing kinetic pathways.

1. Severe Steric Retardation (The Di-ortho Effect) In a standard SN​2 reaction, the nucleophile must approach the benzylic carbon at a 180° angle relative to the leaving group (Bürgi-Dunitz trajectory). In 2,4-difluoro-6-nitrobenzyl bromide, the benzylic carbon is flanked by a highly bulky nitro group at C6 and a fluoro group at C2. This di-ortho substitution creates a massive steric wall, drastically increasing the activation energy ( ΔG‡ ) of the SN​2 transition state[1].

2. Photochemical Degradation (The o-Nitrobenzyl Cleavage) The ortho-nitrobenzyl moiety is a classic photolabile protecting group. Upon exposure to ambient laboratory light (UV/Vis), the nitro group enters an excited state, abstracts a benzylic proton, and undergoes a Norrish type II-like rearrangement. This rapidly degrades your reagent into 2,4-difluoro-6-nitrosobenzaldehyde and HBr[2]. If you observe your starting material disappearing on TLC without product formation, photolysis is the primary culprit.

3. Benzylic Deprotonation and Hydrolysis The strong electron-withdrawing nature of the nitro and fluoro groups makes the benzylic protons highly acidic. If strong bases (e.g., NaH, KOtBu) are used, deprotonation competes with substitution, leading to carbene formation or dimerization. Furthermore, these electronic effects make the benzylic carbon highly electrophilic, rendering it highly susceptible to hydrolysis by trace moisture[3].

Photodegradation A 2,4-Difluoro-6-nitrobenzyl bromide (Intact Reagent) B hv (Ambient Light) Excited State A->B Light Exposure C Intramolecular Hydrogen Abstraction B->C D Aci-Nitro Intermediate C->D E 2,4-Difluoro-6-nitrosobenzaldehyde + HBr (Degradation) D->E Cleavage

Photochemical degradation pathway of o-nitrobenzyl bromide to o-nitrosobenzaldehyde.

Part 2: Troubleshooting FAQs

Q1: My reaction stalls at 20% conversion despite using 3.0 equivalents of the bromide and prolonged heating. How do I force the reaction to completion? A: Do not increase the temperature, as this will only accelerate thermal degradation. The stall is caused by the steric hindrance of the di-ortho substituents blocking the nucleophile. Solution: Implement in situ Finkelstein catalysis . Add 0.5 to 1.0 equivalents of anhydrous Sodium Iodide (NaI). The iodide ion is a superior nucleophile that can penetrate the steric shield, temporarily converting the bromide into 2,4-difluoro-6-nitrobenzyl iodide. Although iodine is larger, the C–I bond is significantly longer, which pushes the bulky iodine atom further away from the benzylic center, drastically lowering the steric crowding in the subsequent SN​2 transition state with your target nucleophile.

Q2: I see a highly polar, bright yellow/orange spot on my TLC plate, and my LC-MS shows a mass corresponding to [M - 80]. What is happening? A: This is the hallmark of photochemical degradation. The mass [M - 80] corresponds to the loss of HBr, confirming the formation of 2,4-difluoro-6-nitrosobenzaldehyde[4]. Solution: You must run this reaction strictly in the dark. Wrap all reaction flasks in aluminum foil and use amber-glass vials for reagent storage.

Q3: I am using Sodium Hydride (NaH) to deprotonate my amine/alcohol before adding the bromide, but the reaction immediately turns black and yields a complex mixture. Why? A: NaH is too strong of a base for this highly activated substrate. It deprotonates the benzylic position of the bromide, initiating α -elimination or dimerization (forming complex stilbene derivatives). Solution: Switch to a milder, non-nucleophilic base such as K2​CO3​ , Cs2​CO3​ , or N,N -Diisopropylethylamine (DIPEA) in a polar aprotic solvent like DMF or MeCN.

Part 3: Quantitative Data & Condition Optimization

Use the following table to benchmark your current reaction conditions against the optimized parameters required for this specific substrate.

ParameterStandard Benzyl Bromides2,4-Difluoro-6-nitrobenzyl bromideCausality / Rationale
Light Exposure Ambient lab lightStrictly Dark (Foil/Amber) Prevents Norrish-type photochemical cleavage to nitrosobenzaldehydes.
Base Selection NaH, KOtBu, NaOH K2​CO3​ , Cs2​CO3​ , DIPEA Prevents benzylic deprotonation and subsequent carbene/dimer formation.
Catalyst None required0.5 - 1.0 eq NaI Finkelstein catalysis overcomes di-ortho steric hindrance via a longer C-I bond.
Solvent THF, DCM, TolueneAnhydrous DMF or MeCN High dielectric constant stabilizes the SN​2 transition state; must be strictly dry to prevent hydrolysis.
Temperature Reflux0°C to 40°C max Minimizes thermal degradation and competing SN​Ar side reactions on the fluoro groups.

Part 4: Optimized Experimental Protocol (Self-Validating System)

This protocol utilizes Finkelstein catalysis under dark conditions to ensure high conversion rates while preventing degradation. It is designed to be self-validating: the transient yellowing of the solution indicates the successful formation of the active iodide intermediate.

Materials Required:

  • Target Nucleophile (1.0 eq)

  • 2,4-Difluoro-6-nitrobenzyl bromide (1.2 eq)

  • Anhydrous K2​CO3​ or Cs2​CO3​ (2.0 eq) - Oven-dried at 120°C

  • Sodium Iodide (NaI) (0.5 eq) - Flame-dried under vacuum

  • Anhydrous DMF (0.2 M relative to nucleophile)

Step-by-Step Methodology:

  • Preparation (Dark Conditions): Wrap a dry Schlenk flask or round-bottom flask entirely in aluminum foil. Purge the flask with Argon for 5 minutes.

  • Base and Nucleophile Activation: Add the target nucleophile (1.0 eq) and the anhydrous base (2.0 eq) to the flask. Add anhydrous DMF to achieve a 0.2 M concentration. Stir at room temperature for 15 minutes to allow for pre-organization and partial deprotonation.

  • Catalyst Addition: Add the flame-dried NaI (0.5 eq) to the suspension.

  • Electrophile Addition: Dissolve 2,4-difluoro-6-nitrobenzyl bromide (1.2 eq) in a minimal amount of anhydrous DMF inside an amber vial. Add this solution dropwise to the reaction mixture over 10 minutes at 0°C.

    • Self-Validation Check: The solution may temporarily deepen in color (yellow/orange), indicating the in situ generation of the highly reactive 2,4-difluoro-6-nitrobenzyl iodide.

  • Reaction Propagation: Allow the reaction to warm to room temperature (20-25°C). Stir for 4 to 12 hours. Do not exceed 40°C.

  • Monitoring: Withdraw a 10 μ L aliquot, quench in water/MeCN, and analyze via LC-MS. Look for the disappearance of the iodide intermediate. If the reaction stalls, add an additional 0.2 eq of NaI.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl to neutralize any remaining base and prevent hydrolysis during extraction. Extract with EtOAc, wash the organic layer extensively with water (3x) to remove DMF, dry over Na2​SO4​ , and concentrate under reduced pressure (keep the rotary evaporator bath below 30°C).

Troubleshooting Start Low Conversion Observed Check1 Is the reaction protected from light? Start->Check1 Fix1 Wrap flask in foil Use amber vials Check1->Fix1 No Check2 Are you using a strong base (NaH, KOtBu)? Check1->Check2 Yes Fix1->Check2 Fix2 Switch to mild base (K2CO3, Cs2CO3, DIPEA) Check2->Fix2 Yes Check3 Is steric hindrance blocking SN2? Check2->Check3 No Fix2->Check3 Fix3 Add 0.5 eq NaI (Finkelstein Catalysis) Check3->Fix3 Yes Success Optimized Conversion Achieved Check3->Success No Fix3->Success

Step-by-step troubleshooting decision tree for optimizing 2,4-difluoro-6-nitrobenzyl bromide reactions.

References

  • Bochet, C. G. (2002). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1. Available at:[Link]

  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry. Available at:[Link]

  • Kyong, J. B., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences. Available at:[Link]

  • Bierbaum, V. M., et al. (2004). Steric Retardation of SN2 Reactions in the Gas Phase and Solution. Journal of the American Chemical Society. Available at:[Link]

  • Li, Y., et al. (2023). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Navigating Reactions with 2,4-Difluoro-6-nitrobenzyl Bromide

Welcome to the technical support center for 2,4-difluoro-6-nitrobenzyl bromide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this sterical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2,4-difluoro-6-nitrobenzyl bromide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this sterically hindered substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common experimental hurdles and achieve your desired synthetic outcomes.

Introduction: The Challenge of Steric Hindrance

2,4-Difluoro-6-nitrobenzyl bromide is a valuable building block in organic synthesis, but its structure presents a significant challenge: steric hindrance. The bulky nitro group and the fluorine atom in the ortho positions (2- and 6- positions) physically obstruct the reaction center at the benzylic carbon. This "shielding" effect can dramatically slow down or even prevent nucleophilic substitution reactions, which are fundamental to many synthetic pathways. This guide will explore the underlying principles of this steric hindrance and provide practical strategies to mitigate its effects.

Frequently Asked Questions (FAQs)

Q1: Why is 2,4-difluoro-6-nitrobenzyl bromide so unreactive in standard SN2 reactions?

The primary reason for the low reactivity of 2,4-difluoro-6-nitrobenzyl bromide in bimolecular nucleophilic substitution (SN2) reactions is severe steric hindrance.[1][2] The SN2 mechanism requires the nucleophile to approach the electrophilic carbon from the "backside," directly opposite the leaving group (bromide).[3] However, the large nitro group and the fluorine atom at the ortho positions create a congested environment around this backside, effectively blocking the nucleophile's path.[1][4] This steric clash increases the activation energy of the transition state, significantly reducing the reaction rate.[1][5]

Q2: What are the electronic effects of the nitro and fluoro groups on the reactivity of the benzyl bromide?

Beyond sterics, the electronic properties of the substituents also play a role. The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution but can make the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack.[6][7] However, in the case of nucleophilic substitution at the benzylic position, the steric hindrance from the ortho-nitro group often outweighs this electronic activation.[8] The fluorine atoms are also electron-withdrawing via the inductive effect.

Q3: Can this substrate undergo SN1 reactions?

While the primary benzylic nature of the substrate would typically favor an SN2 pathway, an SN1 mechanism involving a carbocation intermediate is a possibility, especially under conditions that favor it (e.g., polar protic solvents, weak nucleophiles).[9][10] The stability of the resulting benzylic carbocation would be influenced by the substituents. The electron-withdrawing nitro and fluoro groups would destabilize a positive charge at the benzylic position, making the formation of a carbocation less favorable. Therefore, forcing an SN1 pathway is often not a straightforward solution.

Q4: What are the common side reactions to watch out for?

Given the difficulty of the desired nucleophilic substitution, side reactions can become prominent. These can include:

  • Elimination reactions (E2): If the nucleophile is also a strong base, it can abstract a proton from the benzylic position, leading to the formation of a stilbene derivative, especially at elevated temperatures.

  • Reactions with the solvent: In nucleophilic solvents (e.g., alcohols), solvolysis can compete with the desired reaction.

  • Decomposition: The presence of the nitro group can make the molecule sensitive to certain conditions, potentially leading to decomposition at high temperatures or in the presence of strong reducing or oxidizing agents.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem 1: Low to no yield of the desired substitution product.

This is the most common issue and directly relates to the steric hindrance of the substrate.

Possible Causes & Solutions:

Cause Explanation Recommended Solutions
Insufficient Nucleophile Reactivity A weak or bulky nucleophile may not have the kinetic energy to overcome the steric barrier.Use a more potent nucleophile: Smaller, more "naked" nucleophiles often perform better. For example, using potassium fluoride with a phase-transfer catalyst can be more effective than bulkier fluoride sources. Increase nucleophilicity: For anionic nucleophiles, ensure they are fully dissociated. Using a polar aprotic solvent like DMF or DMSO can enhance nucleophilicity by poorly solvating the anion.[5][9]
Suboptimal Reaction Conditions Temperature and solvent choice are critical for overcoming the high activation energy barrier.Increase reaction temperature: Carefully increasing the temperature can provide the necessary energy for the reaction to proceed. Monitor for decomposition. Solvent selection: Use a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) to enhance the nucleophile's strength and accelerate SN2 reactions.[9] Avoid polar protic solvents (e.g., ethanol, water) which can solvate and deactivate the nucleophile.[5]
Steric Hindrance Dominates The sheer bulk of the ortho substituents prevents the nucleophile's approach.Employ a phase-transfer catalyst (PTC): Catalysts like tetrabutylammonium iodide (TBAI) can facilitate the reaction by bringing the nucleophile into the organic phase in a more reactive, less solvated state.[11] Consider alternative reaction mechanisms: If SN2 is consistently failing, exploring pathways that circumvent direct backside attack might be necessary. This could involve radical-based approaches or the use of specific catalysts that can coordinate to the substrate.[12][13]
Problem 2: The reaction is slow and does not go to completion.

Even with some product formation, the reaction may be impractically slow.

Possible Causes & Solutions:

Cause Explanation Recommended Solutions
Low Effective Concentration Poor solubility of reactants can lead to a slow reaction rate.Solvent optimization: Ensure all reactants are fully dissolved. A solvent screen with small-scale reactions can identify the optimal medium.
Reversible Reaction The reverse reaction may be significant, leading to an equilibrium that disfavors the product.Le Chatelier's Principle: If possible, remove a byproduct to drive the reaction forward. For example, if a salt precipitates, this can help.
Catalyst Deactivation If using a catalyst, it may be degrading under the reaction conditions.Use a more robust catalyst: Investigate different classes of catalysts known for their stability under your reaction conditions. Add the catalyst in portions: This can maintain a sufficient concentration of active catalyst throughout the reaction.

Experimental Workflow & Protocols

Visualizing the Problem: Steric Hindrance

The following diagram illustrates the steric shielding of the benzylic carbon in 2,4-difluoro-6-nitrobenzyl bromide, which hinders the backside attack required for an SN2 reaction.

Steric_Hindrance cluster_caption C N NO₂ C->N F1 F C->F1 Br Br C->Br Leaving Group Nu Nu⁻ Nu->C Backside Attack (Sterically Hindered)

Caption: Steric hindrance in 2,4-difluoro-6-nitrobenzyl bromide.

Troubleshooting Workflow

When encountering difficulties, a systematic approach is crucial. The following workflow can guide your optimization process.

Troubleshooting_Workflow start Start: Low/No Product check_reagents Verify Reagent Purity & Activity start->check_reagents optimize_conditions Optimize Reaction Conditions (Solvent, Temperature) check_reagents->optimize_conditions stronger_nucleophile Use a Stronger/ Less Hindered Nucleophile optimize_conditions->stronger_nucleophile success Success! optimize_conditions->success If successful use_catalyst Introduce a Catalyst (e.g., Phase-Transfer Catalyst) stronger_nucleophile->use_catalyst stronger_nucleophile->success If successful alternative_pathway Explore Alternative Synthetic Pathways use_catalyst->alternative_pathway use_catalyst->success If successful alternative_pathway->success

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 2,4-Difluoro-6-nitrobenzyl Bromide Purity: A Comparative Guide

Executive Summary & Analytical Challenges 2,4-Difluoro-6-nitrobenzyl bromide (CAS: 1803827-24-8) is a highly reactive, electron-deficient aromatic intermediate frequently utilized in the synthesis of complex active pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenges

2,4-Difluoro-6-nitrobenzyl bromide (CAS: 1803827-24-8) is a highly reactive, electron-deficient aromatic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Establishing a robust purity profile for this compound presents significant analytical challenges. The molecule is prone to hydrolysis and solvolysis due to its reactive benzylic bromide group. Furthermore, synthetic routes often generate closely related positional isomers (e.g., 2,6-difluoro-4-nitrobenzyl bromide) that possess nearly identical molecular weights and hydrophobic properties, making them notoriously difficult to separate using standard chromatographic methods.

This guide objectively compares traditional alkyl (C18) stationary phases against fluorinated (PFP) phases, providing a fully validated, self-validating analytical protocol grounded in the[2].

Mechanistic Column Comparison: C18 vs. PFP

The selection of the stationary phase is the most critical parameter in resolving fluorinated nitroaromatics.

The Limitation of C18 Columns: Standard C18 columns rely exclusively on dispersive (hydrophobic) interactions[3]. Because positional isomers of 2,4-difluoro-6-nitrobenzyl bromide share the exact same lipophilicity, a C18 phase cannot differentiate them, inevitably leading to peak co-elution and inaccurate purity reporting.

The PFP Advantage (Causality of Selectivity): Pentafluorophenyl (PFP) columns provide a multi-mode retention mechanism that is orthogonal to traditional alkyl phases[4]. As detailed in [4], the PFP phase resolves these critical isomeric pairs through three distinct mechanisms:

  • π−π Interactions: The electron-deficient pentafluorophenyl ring of the stationary phase interacts strongly with the electron-deficient nitroaromatic ring of the analyte.

  • Dipole-Dipole Interactions: The highly electronegative C-F bonds on the column matrix align with the C-F and C-NO₂ dipoles of the analyte[5].

  • Shape Selectivity: The rigid planar structure of the PFP ring offers steric discrimination, allowing it to easily separate ortho/para positional isomers that a flexible C18 chain cannot[3].

ColumnMechanism cluster_C18 Standard C18 Alkyl Phase cluster_PFP Pentafluorophenyl (PFP) Phase C18_Phase C18 Stationary Phase Analyte_C18 2,4-Difluoro-6-nitrobenzyl bromide C18_Phase->Analyte_C18 Dispersive (Hydrophobic) Only PFP_Phase PFP Stationary Phase Analyte_PFP 2,4-Difluoro-6-nitrobenzyl bromide PFP_Phase->Analyte_PFP π-π Interactions Dipole-Dipole Shape Selectivity

Figure 1: Mechanistic comparison of retention interactions between C18 and PFP stationary phases.

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 ColumnPentafluorophenyl (PFP) Column
Primary Retention Mechanism Hydrophobic (Dispersive)Mixed-mode (Hydrophobic, π−π , Dipole)
Isomer Resolution ( Rs​ ) < 1.0 (Critical pair co-elution)> 2.5 (Baseline separation)
Peak Shape (Tailing Factor) 1.8 (Tailing due to silanol interaction)1.1 (Excellent, shielded silanols)
Retention Time 4.2 min6.8 min (Enhanced retention)

Optimized Experimental Protocol (Self-Validating System)

To guarantee trustworthiness, the following methodology operates as a self-validating system. It incorporates precise chemical safeguards to prevent artifact generation and utilizes real-time suitability checks.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): LC-MS grade Water + 0.1% Formic Acid.

    • Causality: Formic acid maintains a low pH (~2.7), suppressing the ionization of residual surface silanols on the silica support. This prevents peak tailing while remaining volatile enough for orthogonal LC-MS verification.

  • Organic Phase (B): LC-MS grade Methanol.

    • Causality: Methanol is specifically chosen over Acetonitrile for the mobile phase because it acts as a weak hydrogen bond donor/acceptor, maximizing the dipole-dipole interactions between the analyte's fluorine atoms and the PFP stationary phase[3].

Step 2: Sample Preparation (Critical Integrity Step)
  • Diluent: 100% Acetonitrile (Aprotic).

  • Causality: Benzyl bromides are highly reactive electrophiles. If the sample were dissolved in a protic solvent like Methanol for extended autosampler storage, it would undergo nucleophilic substitution (solvolysis), artificially generating 2,4-difluoro-6-nitrobenzyl methyl ether as a false impurity. Using aprotic Acetonitrile prevents this degradation, preserving sample integrity throughout a 24-hour sequence.

Step 3: Chromatographic Conditions
  • Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (optimal absorbance for the nitroaromatic chromophore).

  • Gradient: 40% B to 80% B over 15 minutes.

Step 4: System Suitability Testing (SST)
  • Self-Validating Mechanism: Before analyzing unknown batches, inject a resolution standard containing 2,4-difluoro-6-nitrobenzyl bromide and its positional isomer (2,6-difluoro-4-nitrobenzyl bromide). The system is only validated for release testing if the resolution ( Rs​ ) between these isomers is ≥2.0 and the tailing factor is ≤1.5 .

ICH Q2(R2) Method Validation Data

The developed PFP method was subjected to rigorous validation according to the[6][7]. The workflow ensures the method is robust, precise, and fit for commercial API release testing.

ValidationWorkflow Start ICH Q2(R2) Validation Protocol SST System Suitability (SST) Resolution > 1.5, Tailing < 1.5 Start->SST Spec Specificity Forced Degradation & Isomer Resolution SST->Spec Lin Linearity & Range LOQ to 120% of Target (R² ≥ 0.999) Spec->Lin Acc Accuracy & Precision Spike Recovery (98-102%), RSD ≤ 2.0% Lin->Acc Rob Robustness Variation in Flow, Temp, pH Acc->Rob

Figure 2: Stepwise ICH Q2(R2) method validation workflow ensuring analytical trustworthiness.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterAcceptance Criteria (ICH Q2(R2))Experimental Result (PFP Column)Status
Specificity No interference at retention time Rs​>2.5 for all known impuritiesPass
Linearity R2≥0.999 (LOQ to 120% nominal) R2=0.9998 Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% – 100.8%Pass
Precision (Repeatability) %RSD ≤2.0% (n=6 injections)%RSD = 0.65%Pass
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPass

Conclusion

For the purity analysis of 2,4-difluoro-6-nitrobenzyl bromide, standard C18 columns fall short due to their inability to resolve closely related positional isomers. By leveraging the π−π , dipole-dipole, and shape-selective interactions of a Pentafluorophenyl (PFP) stationary phase, analysts can achieve baseline resolution of critical impurities. When paired with aprotic sample diluents to prevent solvolysis, this ICH Q2(R2) validated methodology provides a highly trustworthy, self-validating system for rigorous drug development applications.

References

  • Validation of Analytical Procedures Q2(R2) . Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases . Source: LCGC International. URL:[Link]

  • Luna PFP(2) HPLC Columns: Mechanisms of Interaction . Source: Phenomenex. URL:[Link]

  • ACE C18-PFP Technical Brochure . Source: Advanced Chromatography Technologies. URL:[Link]

Sources

Comparative

Comparative Leaving Group Kinetics: 2,4-Difluoro-6-nitrobenzyl Bromide vs. Chloride

Executive Summary The 2,4-difluoro-6-nitrobenzyl scaffold is a highly specialized moiety, frequently utilized in the design of photolabile protecting groups (photocages) and advanced medicinal chemistry intermediates. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,4-difluoro-6-nitrobenzyl scaffold is a highly specialized moiety, frequently utilized in the design of photolabile protecting groups (photocages) and advanced medicinal chemistry intermediates. When functionalizing this scaffold via nucleophilic substitution, the choice of the leaving group—specifically bromide versus chloride—dictates the reaction kinetics, required conditions, and overall storage stability. This guide objectively compares the kinetic performance of 2,4-difluoro-6-nitrobenzyl bromide against its chloride counterpart, providing mechanistic causality, quantitative data, and a self-validating experimental protocol for researchers optimizing synthetic workflows.

Mechanistic Grounding: The Electronic Microenvironment

To understand the kinetic disparity between the bromide and chloride leaving groups, one must first analyze the stereoelectronic environment of the 2,4-difluoro-6-nitrobenzyl system.

The substitution pattern on the benzyl ring exerts a profound influence on the benzylic carbon. The nitro group (-NO 2​ ) at the ortho position acts as a powerful electron-withdrawing group (EWG) through both resonance and inductive effects. Simultaneously, the fluorine atoms (-F) at the 2- and 4-positions synergistically deplete electron density via strong σ -bond induction.

This extreme electron deficiency completely suppresses SN​1 solvolysis, as any transient carbocation would be catastrophically destabilized by the adjacent EWGs. Consequently, the system is forced into a strict SN​2 bimolecular substitution pathway[1]. While EWGs destabilize carbocations, they actively accelerate SN​2 reactions by lowering the energy of the carbon-halogen σ∗ orbital (the Lowest Unoccupied Molecular Orbital, LUMO). This makes the benzylic carbon exceptionally electrophilic and highly responsive to incoming nucleophiles, with activation parameters confirming the formation of a tightly bound transition state[2].

Mechanism Substrate 2,4-Difluoro-6-nitrobenzyl Halide EWG Strong EWG Effects (-NO2, -F) Substrate->EWG LUMO Lowered LUMO Energy (Highly Electrophilic) EWG->LUMO SN2 Favors SN2 Pathway (Suppresses SN1) LUMO->SN2 Br Bromide (X=Br) Weaker C-Br Bond Higher Polarizability SN2->Br Cl Chloride (X=Cl) Stronger C-Cl Bond Lower Polarizability SN2->Cl Fast Fast Kinetics Lower Ea Br->Fast Slow Slow Kinetics Higher Ea Cl->Slow

Electronic effects driving SN2 pathway and leaving group kinetic divergence.

Leaving Group Thermodynamics: Bromide vs. Chloride

The kinetic divergence between 2,4-difluoro-6-nitrobenzyl bromide and its chloride counterpart is governed by two primary factors: bond dissociation energy and leaving group polarizability during carbon-halide bond cleavage[3].

  • Bond Strength: The C-Br bond is inherently weaker (~280 kJ/mol) than the C-Cl bond (~330 kJ/mol). In the rate-determining step of an SN​2 reaction, the energetic cost of breaking the carbon-halogen bond directly contributes to the activation energy ( Ea​ ). The weaker C-Br bond results in a significantly lower Ea​ .

  • Polarizability: The bromide ion is larger than the chloride ion, meaning its valence electron cloud is more diffuse and polarizable. During the pentacoordinate SN​2 transition state, this polarizability helps delocalize the developing negative charge, further stabilizing the transition state.

As a result, the bromide acts as a superior nucleofuge, typically reacting 50 to 100 times faster than the chloride under identical conditions[4].

Quantitative Kinetic Comparison

The following table summarizes the comparative physicochemical and kinetic data (extrapolated from established nitrobenzyl halide baselines) to guide reagent selection:

Parameter2,4-Difluoro-6-nitrobenzyl Bromide2,4-Difluoro-6-nitrobenzyl ChlorideMechanistic Rationale
Leaving Group ( X− ) Bromide ( Br− )Chloride ( Cl− ) Br− is a weaker conjugate base, making it a superior nucleofuge.
Bond Dissociation Energy ~280 kJ/mol~330 kJ/molWeaker C-Br bond lowers the activation energy ( Ea​ ) for the SN​2 transition state.
Relative Reactivity ( krel​ ) 50x - 100x (Baseline)1x (Reference)Higher polarizability of Br stabilizes the pentacoordinate transition state[4].
Moisture Sensitivity High (Requires strictly anhydrous storage)Moderate (More resistant to ambient hydrolysis)The heightened electrophilicity makes the bromide susceptible to slow solvolysis by atmospheric moisture.
Optimal Application Rapid bioconjugation, mild condition synthesisHigh-temperature synthesis, long-term storageTrade-off between kinetic reactivity and shelf-life stability.

Experimental Design: Self-Validating Kinetic Protocol

To empirically verify the kinetic differences between the bromide and chloride leaving groups, researchers must employ a methodology that prevents sampling errors. Conductometric monitoring is the gold standard for this application.

Principle: The SN​2 reaction of a neutral benzyl halide with a neutral secondary amine (e.g., diethylamine) in an aprotic solvent generates an ionic product (diethylammonium halide). The continuous generation of ions increases the solution's conductivity, providing a real-time, non-destructive readout of reaction progress.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 0.05 M solutions of the chosen 2,4-difluoro-6-nitrobenzyl halide and diethylamine in strictly anhydrous acetonitrile.

  • Thermostated Incubation: Equilibrate both solutions independently at 25.0 ± 0.1 °C in a thermostated water bath. Precise temperature control is critical, as minor fluctuations will skew the activation energy calculations.

  • Reaction Initiation & Monitoring: Mix equimolar volumes of the reactants in a calibrated conductivity cell. Record the specific conductance ( G ) at 30-second intervals using an automated data logger.

  • Kinetic Analysis: Calculate the second-order rate constant ( k2​ ) using the integrated rate equation for equimolar reactants: a−x1​−a1​=k2​t . The concentration of the formed product ( x ) is directly proportional to the normalized conductance change: (Gt​−G0​)/(G∞​−G0​) .

  • Self-Validation (Arrhenius Plot): Repeat the assay at 35°C and 45°C. Plot ln(k2​) vs. 1/T . Validation Check: A strictly linear Arrhenius plot confirms that the SN​2 mechanism remains consistent across the temperature range and allows for the precise extraction of the activation energy ( Ea​ ). If the plot deviates from linearity, it indicates a competing pathway (e.g., solvent hydrolysis) or temperature-control failure, invalidating the run.

Workflow Prep 1. Prepare Equimolar Solutions (Substrate + Amine in MeCN) Incubate 2. Thermostated Incubation (25°C, 35°C, 45°C) Prep->Incubate Measure 3. Conductometric Monitoring (Measure Ion Formation) Incubate->Measure Analyze 4. Kinetic Analysis (Second-Order Rate Law) Measure->Analyze Validate 5. Self-Validation (Arrhenius Plot Linearity) Analyze->Validate

Step-by-step conductometric workflow for validating bimolecular substitution kinetics.

Practical Implications for Drug Development

The choice between the bromide and chloride derivatives is a fundamental trade-off between kinetic reactivity and shelf-life stability.

  • Select the Bromide when synthesizing temperature-sensitive photolabile conjugates where mild reaction conditions (room temperature, weak bases) are mandatory to prevent degradation of the payload.

  • Select the Chloride when scaling up manufacturing processes where bulk storage stability is prioritized over reaction speed, or when harsher reaction conditions (e.g., elevated temperatures or the addition of a catalyst like NaI for Finkelstein-type in situ activation) can be safely tolerated by the substrate.

References

  • Source: nih.
  • Source: oup.
  • Source: researchgate.
  • Source: uab.

Sources

Validation

GC-MS Fragmentation Patterns for Validating 2,4-Difluoro-6-nitrobenzyl Bromide: A Comparative Guide

For researchers and drug development professionals, the structural validation of synthetic intermediates is a critical quality control checkpoint. 2,4-Difluoro-6-nitrobenzyl bromide is a highly specialized reagent freque...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the structural validation of synthetic intermediates is a critical quality control checkpoint. 2,4-Difluoro-6-nitrobenzyl bromide is a highly specialized reagent frequently utilized as an alkylating agent and a photolabile protecting group (PPG) in the synthesis of caged biomolecules and targeted therapeutics [1].

Because of its thermal sensitivity and the presence of multiple reactive functional groups (halogens and a nitro group), validating this compound via Gas Chromatography-Mass Spectrometry (GC-MS) requires a nuanced understanding of its electron ionization (EI) behavior. This guide objectively compares the fragmentation performance of 2,4-difluoro-6-nitrobenzyl bromide against common structural alternatives and provides a self-validating experimental protocol for rigorous analytical testing.

Mechanistic Causality in GC-MS Fragmentation

To accurately interpret the mass spectrum of 2,4-difluoro-6-nitrobenzyl bromide, we must first understand the causality behind its fragmentation under standard 70 eV electron ionization. The molecule's breakdown is not random; it is dictated by bond dissociation energies and the thermodynamic stability of the resulting ions.

The Halogen Cleavage Pathway (Tropylium Ion Formation)

The carbon-bromine (C-Br) bond is the weakest in the molecule. Upon ionization, the dominant pathway is the homolytic cleavage of the bromine radical (Br•). This loss generates a substituted benzyl cation at m/z 172 , which often undergoes ring expansion to form a highly stable, resonance-stabilized tropylium cation [2]. Because this fragment is exceptionally stable, m/z 172 typically presents as the base peak (100% relative abundance) in the spectrum.

The "Ortho-Effect"

A defining characteristic of nitroaromatics with a benzylic hydrogen at the ortho position is the "ortho-effect." The oxygen atom of the nitro group abstracts a hydrogen atom from the adjacent benzylic carbon through a six-membered transition state. This charge-directed heterolytic fragmentation results in the expulsion of a hydroxyl radical (•OH), yielding an [M - 17]+ fragment [3]. For 2,4-difluoro-6-nitrobenzyl bromide, this is observed at m/z 234 / 236 .

Nitro Group Degradation

Following the loss of the bromine atom, the resulting cation at m/z 172 can undergo further high-energy degradation, specifically the loss of the nitro group as NO2• (M-46), yielding a fluorinated aromatic fragment at m/z 126 .

Visualizing the Fragmentation Pathway

The logical relationship between the parent ion and its primary daughter fragments is mapped below.

GCMS_Fragmentation M Molecular Ion [M]•+ m/z 251 / 253 M_OH [M - •OH]+ m/z 234 / 236 (Ortho-Effect) M->M_OH - •OH (m/z 17) M_Br Benzyl Cation [M - Br•]+ m/z 172 (Base Peak) M->M_Br - Br• (m/z 79/81) M_Br_NO2 [M - Br• - NO2•]+ m/z 126 M_Br->M_Br_NO2 - NO2• (m/z 46) M_Br_OH [M - Br• - •OH]+ m/z 155 M_Br->M_Br_OH - •OH (m/z 17)

Fig 1. Primary EI-MS fragmentation pathways of 2,4-difluoro-6-nitrobenzyl bromide.

Comparative GC-MS Performance Data

To objectively validate the target compound, it is highly effective to compare its spectral fingerprint against structural analogs. We compare it here with 2,4-difluorobenzyl bromide (to demonstrate the absence of the nitro-driven ortho-effect) and 2,4-difluoro-6-nitrobenzyl chloride (to demonstrate the shift in halogen isotopic signatures).

CompoundMolecular Ion ([M]•+)Base PeakKey Diagnostic FragmentsRetention Time (Simulated)
2,4-Difluoro-6-nitrobenzyl bromide m/z 251 / 253 (1:1 ratio)m/z 172m/z 126, 155, 234/2368.4 min
2,4-Difluorobenzyl bromide m/z 206 / 208 (1:1 ratio)m/z 127m/z 107 (Loss of HF)5.2 min
2,4-Difluoro-6-nitrobenzyl chloride m/z 207 / 209 (3:1 ratio)m/z 172m/z 126, 155, 190/1927.8 min

Key Analytical Takeaways:

  • Halogen Signatures: Brominated compounds exhibit a distinct 1:1 isotopic doublet for the molecular ion due to the natural abundance of ⁷⁹Br and ⁸¹Br. Chlorinated alternatives show a 3:1 ratio (³⁵Cl to ³⁷Cl) [4].

  • Base Peak Convergence: Both the bromide and chloride nitrobenzyl derivatives share the exact same base peak at m/z 172 , proving that the halogen is completely cleaved before the stable cation is formed.

Self-Validating Experimental Protocol

To ensure trustworthiness, a GC-MS protocol must be self-validating. The following methodology incorporates internal checks to differentiate between true EI fragmentation and premature thermal degradation in the GC inlet.

Step 1: Sample Preparation
  • Accurately weigh 1.0 mg of 2,4-difluoro-6-nitrobenzyl bromide.

  • Dissolve the standard in 1.0 mL of anhydrous dichloromethane (DCM) to create a 1 mg/mL stock solution. Causality: DCM is chosen because it is highly volatile, non-reactive with benzyl halides, and elutes well before the target analyte.

  • Perform a 1:100 dilution in DCM to achieve a 10 µg/mL working concentration to prevent detector saturation.

Step 2: Instrument Parameters
  • Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, Split ratio 10:1.

  • Inlet Temperature: 250 °C. (Caution: Nitrobenzyl compounds are thermally labile. If degradation is observed, lower to 220 °C).

  • Oven Program:

    • Initial: 80 °C (Hold 1 min).

    • Ramp: 20 °C/min to 280 °C.

    • Final: 280 °C (Hold 3 min).

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50 to 300.

Step 3: Data Analysis & Self-Validation
  • Extract the Chromatogram: Locate the primary peak eluting around 8.4 minutes.

  • Validate the Isotopic Signature (The Internal Check): Examine the molecular ion cluster at m/z 251. You must observe a twin peak at m/z 253 of approximately equal intensity.

    • Validation Logic: If you only see m/z 172 and no 251/253 doublet, the compound has thermally degraded in the GC inlet prior to reaching the mass spectrometer. The 1:1 isotopic ratio is your absolute proof that the intact molecule survived chromatography.

  • Confirm the Ortho-Effect: Look for the minor but diagnostic doublet at m/z 234 / 236. The presence of this M-17 peak confirms the structural proximity (ortho relationship) of the nitro group to the benzylic carbon.

Safety & Regulatory Compliance

Safety

2,4-Difluoro-6-nitrobenzyl bromide proper disposal procedures

Operational Safety and Disposal Master Plan: 2,4-Difluoro-6-nitrobenzyl Bromide As your trusted partner in laboratory safety and chemical handling, we provide this comprehensive operational guide to bridge the gap betwee...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Disposal Master Plan: 2,4-Difluoro-6-nitrobenzyl Bromide

As your trusted partner in laboratory safety and chemical handling, we provide this comprehensive operational guide to bridge the gap between standard safety data and field-proven laboratory execution. Handling highly reactive fluorinated electrophiles requires more than just compliance; it requires a mechanistic understanding of the chemical's behavior to ensure absolute safety during experimental workflows and disposal.

Section 1: Chemical Profile & Hazard Stratification

2,4-Difluoro-6-nitrobenzyl bromide is a highly reactive building block frequently utilized in drug development as a potent alkylating agent [1]. The very features that make it synthetically useful—a highly electrophilic benzylic carbon and a leaving group (bromide)—also make it exceptionally hazardous. It is a severe lachrymator (tear-inducing agent), a corrosive substance that causes irreversible tissue damage, and a systemic toxin upon inhalation or dermal absorption [2].

Table 1: Quantitative & Logistical Chemical Data

Property / ParameterSpecification
CAS Number 1803827-24-8[1]
Molecular Formula C7H4BrF2NO2[1]
Molecular Weight 252.01 g/mol [1]
Primary Hazards Corrosive (Category 1B), Lachrymator, Acute Toxin[2]
Incompatibilities Strong bases, oxidizing agents, alcohols, amines, moisture[2]
Storage Requirements 2-8°C (Inert atmosphere, protected from light and moisture)[3]

Section 2: The Mechanistic Imperative for Controlled Quenching

The Causality of the Hazard: Benzyl bromides are dangerous because they readily undergo nucleophilic substitution ( SN​2 ) with biological nucleophiles, such as the sulfhydryl groups in human proteins or nitrogenous bases in DNA [4].

To safely dispose of reaction residues, we must intentionally cleave the reactive carbon-bromine (C-Br) bond before the waste enters the general stream. By introducing a mild base like sodium carbonate (soda ash) or 5% aqueous sodium hydroxide, we force the hydrolysis of the bromide. This displaces the leaving group, yielding 2,4-difluoro-6-nitrobenzyl alcohol (which lacks the lachrymatory and alkylating dangers) and a benign, water-soluble sodium bromide salt [3].

QuenchingMechanism A 2,4-Difluoro-6-nitrobenzyl bromide (Toxic Alkylating Agent) B Nucleophilic Substitution (Hydrolysis) A->B D 2,4-Difluoro-6-nitrobenzyl alcohol (Non-Lachrymatory) B->D E Sodium Bromide (NaBr) (Water Soluble Salt) B->E C 5% NaOH or Soda Ash (Nucleophile Source) C->B F Safe Aqueous/Organic Waste Stream D->F E->F

Mechanistic workflow for the basic hydrolysis and neutralization of reactive benzyl bromides.

Protocol 1: Active Quenching of Reaction Residues (Self-Validating System)
  • Preparation: Conduct all operations inside a certified Class II fume hood. Don chemical-resistant gloves (butyl rubber or heavy nitrile, verified against EN 374 standards), safety goggles, and a lab coat[5].

  • Solvent Dilution: Dissolve the residual 2,4-difluoro-6-nitrobenzyl bromide in a miscible, non-reactive organic solvent (e.g., THF or 1,4-dioxane) to moderate the exothermic reaction rate.

  • Base Addition: Slowly add an excess of 5% aqueous NaOH or a saturated sodium carbonate ( Na2​CO3​ ) solution dropwise while stirring vigorously[3].

  • Validation (Crucial Step): Monitor the reaction. The physical cessation of lachrymatory vapors and the stabilization of the mixture's temperature indicate the completion of the hydrolysis. Test the aqueous layer's pH with indicator paper to ensure it remains basic (>pH 8). If it drops below 8, add more base.

  • Separation & Disposal: Transfer the neutralized biphasic mixture to a designated halogenated waste container. Do not seal tightly immediately; allow any evolved gases to vent loosely in the fume hood before final capping [6].

Section 3: Spill Containment and Neutralization Workflow

Accidental releases of 2,4-difluoro-6-nitrobenzyl bromide require immediate, structured intervention. Because it is a lachrymator, vapors will rapidly incapacitate personnel without proper respiratory protection[2]. Furthermore, adding raw water to the uncontained chemical can generate toxic hydrogen bromide (HBr) gas [7].

SpillResponse S1 Spill Detected: Evacuate & Isolate Area S2 Don PPE: Respirator/SCBA & Hazmat Suit S1->S2 S3 Containment: Cover with Dry Sand or Soda Ash S2->S3 S4 Neutralization: Apply 5% NaOH to Residue S3->S4 S5 Collection: Sweep into Sealed HazWaste Drum S4->S5 S6 Site Decontamination: Wash area with Soap & Water S5->S6

Step-by-step escalation and containment protocol for lachrymatory alkylating agent spills.

Protocol 2: Immediate Spill Response
  • Evacuation & Isolation: Immediately evacuate all personnel from the immediate vicinity. Ensure laboratory exhaust ventilation is operating at maximum capacity[7].

  • PPE Escalation: Re-enter the area only while wearing a full-face respirator with organic vapor/acid gas cartridges (or SCBA for large spills) and heavy-duty chemical-resistant garments[3].

  • Physical Containment: DO NOT USE WATER directly on the raw spill[7]. Cover the liquid or powder completely with an inert absorbent such as dry sand, earth, or a commercial spill kit mixture (e.g., a 1:1:1 mixture of sand, soda ash, and clay cat litter) .

  • Collection: Using non-sparking tools (plastic or coated shovels), sweep the absorbed material into a wide-mouth, sealable hazardous waste container [8].

  • Surface Decontamination: Treat the spill surface with 5% aqueous sodium hydroxide or a concentrated soda ash solution to neutralize microscopic residues. Allow a contact time of at least 30 minutes, then wipe up with absorbent pads[3].

  • Waste Manifesting: Label the container explicitly as "Hazardous Waste: Solidified Benzyl Bromide Spill Debris (Corrosive, Toxic)" and transfer it to the institutional hazardous waste holding area.

Section 4: Standard Waste Stream Logistics

For the routine disposal of expired or unused bulk 2,4-difluoro-6-nitrobenzyl bromide, strict logistical protocols must be followed to prevent dangerous interactions in transit:

  • Chemical Segregation: Never mix this compound with strong bases, amines, or oxidizing agents in the same waste carboy, as exothermic polymerization or explosive thermal decomposition can occur under confinement[3].

  • Packaging: Keep the chemical in its original tightly closed container. Place the container inside a secondary containment vessel (e.g., a heavy-duty polyethylene bag or bucket) to prevent leaks during transport[4].

  • Final Disposal Route: Entrust disposal exclusively to a licensed hazardous waste management facility. The standard and legally compliant destruction method is high-temperature incineration equipped with an afterburner and a flue gas scrubber to safely capture liberated hydrogen bromide and hydrogen fluoride gases[6].

References

  • Carl Roth. "Safety Data Sheet: 4-Nitrobenzyl bromide." Carl Roth. [Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Benzyl Bromide." NJ.gov. [Link]

  • Cole-Parmer. "Material Safety Data Sheet - Benzyl bromide." Cole-Parmer. [Link]

Sources

Handling

Personal protective equipment for handling 2,4-Difluoro-6-nitrobenzyl bromide

Advanced Laboratory Safety & Handling Protocol: 2,4-Difluoro-6-nitrobenzyl bromide As a Senior Application Scientist, I frequently consult drug development teams on the safe integration of highly reactive electrophiles i...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety & Handling Protocol: 2,4-Difluoro-6-nitrobenzyl bromide

As a Senior Application Scientist, I frequently consult drug development teams on the safe integration of highly reactive electrophiles into synthetic workflows. 2,4-Difluoro-6-nitrobenzyl bromide is a highly versatile building block, but it presents a severe trifecta of acute laboratory hazards: it is a potent lachrymator, a severe corrosive, and a thermally sensitive nitroaromatic compound[1].

Standard laboratory safety protocols are insufficient for this class of chemical. The electron-withdrawing nature of the difluoro and nitro groups significantly increases the electrophilicity of the benzylic carbon, making it an exceptionally aggressive alkylating agent. This guide provides the mechanistic rationale and a self-validating operational framework required to handle this compound safely.

Hazard Profile & Quantitative Data Summary

Before handling, personnel must understand the physical and toxicological parameters of the substance. Because heavy vapors settle, standard benchtop handling will rapidly lead to breathing zone contamination.

Chemical Property / HazardQuantitative Data / ClassificationOperational Implication
Molecular Weight ~252.01 g/mol Generates heavy vapor; settles in the bottom of fume hoods.
GHS Hazard Codes H314 (Severe Burns), H318 (Eye Damage), H335 (Resp. Irritation)Requires full barrier protection; mucosal exposure is immediately incapacitating[2].
Lachrymatory Potency Extreme (TRPA1 Agonist)Vapors trigger reflex tearing and blepharospasm at sub-ppm concentrations[3].
Thermal Decomposition Yields HBr, HF, NOx, CO at high tempsNever heat dry powder; store strictly away from oxidizers[1].

Mechanistic Rationale for Hazard Controls

To design an effective safety protocol, we must first understand the molecular mechanism of toxicity. Benzyl bromides do not merely "irritate" tissue; they are highly reactive electrophiles that undergo rapid nucleophilic attack by biological thiols[3].

When the vapor of 2,4-Difluoro-6-nitrobenzyl bromide contacts the ocular surface or respiratory mucosa, it covalently modifies cysteine residues on TRPA1 (Transient Receptor Potential Ankyrin 1) ion channels located on nociceptive sensory neurons[4]. This covalent binding forces the ion channel open, triggering a massive influx of calcium (Ca²⁺) and the subsequent release of neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP)[4]. The physiological result is immediate, incapacitating pain, involuntary eye closure, and severe reflex tearing[2].

TRPA1_Pathway A 2,4-Difluoro-6-nitrobenzyl bromide (Electrophile) B Covalent Modification of Cysteine Thiols A->B Exposure C TRPA1 Ion Channel Activation B->C Binding D Calcium (Ca2+) Influx into Nociceptors C->D Channel Opening E Release of Neuropeptides (Substance P, CGRP) D->E Depolarization F Lachrymation & Pain (Reflex Tearing) E->F Physiological Response

TRPA1 ion channel activation pathway by electrophilic benzyl bromides.

Personal Protective Equipment (PPE) Matrix

Because the primary route of acute incapacitation is vapor interaction with TRPA1 receptors, respiratory and ocular isolation is the absolute cornerstone of the PPE strategy. Standard safety glasses are entirely ineffective against lachrymatory vapors.

Protection CategoryRequired Equipment SpecificationMechanistic Rationale & Self-Validation
Ocular/Face Unvented Chemical Splash Goggles + Full Face ShieldVented goggles allow electrophilic vapors to reach the cornea. Unvented goggles provide a hermetic seal. Validation: Perform a negative pressure seal check against the face before entering the lab.
Respiratory NIOSH-Approved Full-Face Respirator with OV/AG CartridgesProtects against organic vapors (OV) and acid gases (AG) like HBr and HF generated via ambient hydrolysis[1]. Validation: Cartridges must be replaced according to a strict mathematical schedule, not based on odor detection.
Dermal (Hands) Double Gloving: Inner Nitrile (4 mil) + Outer Butyl Rubber (14 mil)Nitrile provides dexterity but degrades rapidly upon contact with brominated compounds. Butyl rubber provides superior halogenated chemical resistance. Validation: Inspect outer gloves for swelling or discoloration after every physical transfer.
Dermal (Body) Flame-Resistant (FR) Lab Coat + Neoprene ApronThe nitroaromatic moiety presents a mild combustion risk, while the bromide is highly corrosive[1]. Neoprene prevents corrosive burn penetration to the skin.

Operational Workflow & Handling Protocol

This procedure is designed as a self-validating system. Do not proceed to the next step unless the prior step's validation condition is explicitly met.

Operational_Workflow Step1 1. Environmental Control Verify Fume Hood (>100 fpm) Step2 2. PPE Verification Don Double Gloves & Respirator Step1->Step2 Step3 3. Chemical Handling Weigh & Solubilize in Hood Step2->Step3 Step4 4. In-Situ Quenching Neutralize Residues (Weak Base) Step3->Step4 Step5 5. Waste Segregation Store as Halogenated Waste Step4->Step5

Step-by-step operational workflow for handling highly reactive lachrymators.

Phase 1: Environmental Isolation & Setup

  • Fume Hood Verification: Conduct all operations inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.

    • Validation: Verify the face velocity monitor reads between 100–120 feet per minute (fpm). If the alarm sounds, abort the operation immediately.

  • Zone Preparation: Line the work area with chemical-absorbent, plastic-backed spill mats. Place a designated, pre-tared collection vial inside the hood to minimize transport distance.

  • Quench Station: Prepare a 5-10% w/v sodium bicarbonate ( NaHCO3​ ) solution in a wide-mouth beaker. This will serve as an immediate quenching bath for contaminated spatulas and weigh boats.

Phase 2: Chemical Transfer

  • Equilibration: If the compound is stored at 4°C, allow the sealed secondary container to reach room temperature before opening. Opening cold containers causes atmospheric moisture condensation, which accelerates the hydrolysis of the bromide into toxic HBr gas[1].

  • Handling: Use a static-free, PTFE-coated spatula. Avoid aggressive scraping or grinding. Nitrobenzyl compounds can exhibit localized thermal and friction sensitivity[1].

  • Solubilization: Immediately dissolve the weighed solid in your target anhydrous solvent (e.g., DMF, DCM) and seal the reaction flask. Solubilizing the compound drastically reduces its vapor pressure, immediately mitigating the airborne lachrymatory hazard.

Phase 3: Decontamination & Spill Response

  • Tool Quenching: Submerge the contaminated spatula and empty weigh boats directly into the NaHCO3​ quench bath.

    • Causality: The weak base neutralizes residual HBr and slowly hydrolyzes the benzyl bromide without generating the dangerous exothermic heat that a strong base (like NaOH) would cause.

  • Spill Protocol: In the event of a solid spill, do not sweep , as this aerosolizes the lachrymator. Cover the spill with an inert absorbent material (e.g., sand or vermiculite) moistened with 5% sodium bicarbonate. Carefully scoop the neutralized matrix into a hazardous waste container[1].

Waste Disposal Plan

Due to the presence of fluorine, bromine, and a nitro group, improper disposal can lead to dangerous chemical incompatibilities.

  • Segregation: Waste must be strictly segregated into "Halogenated Organic Waste."

  • Incompatibility Warning: Never mix this compound with strong oxidizing agents, concentrated amines, or strong bases directly in a sealed waste carboy. The nucleophilic substitution reaction with strong bases is highly exothermic and can cause the waste container to rapidly over-pressurize and rupture[1].

  • Labeling: Clearly label the waste ticket as containing "Fluorinated/Brominated Organics" and "Corrosive/Lachrymator" to alert environmental health and safety (EHS) personnel to the specific incineration requirements for HF/HBr-generating compounds.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Difluoro-6-nitrobenzyl bromide
Reactant of Route 2
2,4-Difluoro-6-nitrobenzyl bromide
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